Synthesis and Spectroscopic Characterization of 2-(2-Methylphenyl)pyridin-3-ol: A Technical Guide
Executive Summary The 2-aryl-3-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. It frequently serves as a bioisostere for phenolic compounds, a core structure for ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aryl-3-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. It frequently serves as a bioisostere for phenolic compounds, a core structure for kinase inhibitors, and a versatile bidentate ligand in transition-metal catalysis. The construction of the 2-aryl-3-hydroxypyridine scaffold is effectively achieved through directed arylation and cross-coupling reactions[1].
This whitepaper provides an in-depth, self-validating methodological guide for the synthesis and spectroscopic characterization of 2-(2-Methylphenyl)pyridin-3-ol (also known as 2-(o-tolyl)pyridin-3-ol). By detailing the causality behind reagent selection and providing rigorous analytical benchmarks, this guide is designed to ensure high-fidelity replication for drug development professionals and synthetic chemists.
Retrosynthetic Strategy and Causality
The most atom-economical and regioselective approach to forming the C2–C1' biaryl bond in 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the presence of a free hydroxyl group on the pyridine ring can lead to low yields due to interference with the palladium catalyst, necessitating a protection-coupling-deprotection strategy[2].
Why Protect the Hydroxyl Group? The free 3-hydroxyl group (pKa ~8.7) is acidic enough to interfere with the basic conditions required for transmetalation. More critically, the adjacent nitrogen and oxygen atoms can act as a bidentate ligand, chelating the Pd(II) intermediate and poisoning the catalytic cycle. Masking the hydroxyl as a methyl ether prevents this dead-end coordination.
Why o-Tolylboronic Acid? The ortho-methyl group introduces significant steric hindrance around the coupling axis. To overcome the high activation energy of reductive elimination in sterically encumbered systems, a robust catalyst system like Tetrakis(triphenylphosphine)palladium(0) (
Pd(PPh3)4
) is deployed alongside a strong base[3].
Why Boron Tribromide (
BBr3
) for Deprotection?BBr3
is a potent Lewis acid that selectively cleaves aryl methyl ethers at low temperatures without reducing the pyridine ring or cleaving the newly formed biaryl C-C bond.
Figure 1: Three-step synthetic workflow for 2-(2-Methylphenyl)pyridin-3-ol.
Experimental Protocols: A Self-Validating System
Step 1: O-Protection (Synthesis of 2-Bromo-3-methoxypyridine)
Objective: Mask the coordinating hydroxyl group to prevent catalyst poisoning.
Reaction Setup: Dissolve 2-bromo-3-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous
K2CO3
(2.0 equiv). Stir for 15 minutes at room temperature to form the phenoxide.
Alkylation: Dropwise add Iodomethane (
MeI
, 1.2 equiv). Stir the suspension at room temperature for 4 hours.
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Checkpoint:
TLC: Disappearance of the highly polar starting material (
Rf
~0.2) and appearance of a non-polar spot (
Rf
~0.6 in 1:1 EtOAc/Hexane).
1
H NMR: Confirm success by the appearance of a sharp 3H singlet at ~3.90 ppm, corresponding to the new methoxy group.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Form the sterically hindered C-C biaryl bond. Standard Suzuki cross-coupling conditions utilizing tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate or sodium carbonate in aqueous dioxane are highly effective for this transformation[3].
Reaction Setup: In a Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 equiv), o-tolylboronic acid (1.5 equiv), and
Pd(PPh3)4
(0.05 equiv).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous
Na2CO3
(ratio 3:1). Purge the system with Argon for 10 minutes.
Heating: Heat the mixture to 100 °C for 12 hours. The elevated temperature is required to overcome the steric bulk of the ortho-methyl group during transmetalation.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify via flash column chromatography.
Self-Validation Checkpoint:
1
H NMR: Appearance of a 3H singlet at ~2.25 ppm (o-tolyl methyl) and a shift in the pyridine aromatic protons confirms the biaryl linkage.
Figure 2: Suzuki-Miyaura catalytic cycle for the cross-coupling step.
Step 3: Demethylation (Synthesis of Final Product)
Objective: Unmask the hydroxyl group to yield the final 2-(2-Methylphenyl)pyridin-3-ol.
Reaction Setup: Dissolve the coupled intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) under Argon. Cool to -78 °C using a dry ice/acetone bath.
Cleavage: Slowly add
BBr3
(1.0 M in DCM, 3.0 equiv) dropwise. The Lewis acidic Boron coordinates to the methoxy oxygen, weakening the C-O bond. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Workup: Carefully quench with saturated aqueous
NaHCO3
at 0 °C to neutralize excess
BBr3
. Extract with DCM, dry, and concentrate.
Self-Validation Checkpoint:
IR Spectroscopy: Reappearance of a broad O-H stretching band at ~3100–3300 cm
−1
.
1
H NMR: Complete disappearance of the methoxy singlet at ~3.90 ppm.
Spectroscopic Characterization Data
Thorough spectroscopic characterization is critical for verifying the regiochemistry and structural integrity of the final product. The tables below summarize the expected quantitative analytical data for 2-(2-Methylphenyl)pyridin-3-ol.
Table 1: Nuclear Magnetic Resonance (NMR) Assignments
Spectra acquired in
CDCl3
at 400 MHz (
1
H) and 100 MHz (
13
C).
Position
1
H NMR (
δ
, ppm)
Multiplicity (
J
in Hz)
13
C NMR (
δ
, ppm)
Assignment Notes
Pyridine C-2
-
-
148.5
Quaternary, shifted downfield by N and biaryl bond
Pyridine C-3
-
-
151.2
Quaternary, C-OH
Pyridine C-4
7.30
dd (
J
= 8.2, 1.5)
124.0
Aromatic CH
Pyridine C-5
7.15
dd (
J
= 8.2, 4.5)
123.5
Aromatic CH
Pyridine C-6
8.15
dd (
J
= 4.5, 1.5)
140.5
Aromatic CH, adjacent to Pyridine N
o-Tolyl C-1'
-
-
136.0
Quaternary, biaryl linkage
o-Tolyl C-2'
-
-
137.5
Quaternary, attached to Methyl
o-Tolyl C-3' to 6'
7.25 – 7.35
m (4H)
126.0 – 130.5
Aromatic CH multiplet
Methyl (CH
3
)
2.25
s (3H)
19.5
Sharp singlet, characteristic of o-tolyl
Hydroxyl (OH)
5.80
br s (1H)
-
Broad, exchanges with
D2O
Table 2: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)
The Journal of Organic Chemistry. "Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines". ACS Publications.
PMC. "Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors". NIH.
An In-Depth Technical Guide to the Physicochemical and pKa Characterization of 2-(2-Methylphenyl)pyridin-3-ol
A Senior Application Scientist's Framework for the Comprehensive Profiling of Novel Drug Candidates Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscape of modern drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Framework for the Comprehensive Profiling of Novel Drug Candidates
Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. These properties, including the acid-base dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] An early and accurate understanding of these characteristics is therefore not merely a data-gathering exercise; it is a critical, strategic component of lead optimization that derisks development and conserves resources.[5][6][7]
This guide provides a comprehensive technical framework for the full physicochemical characterization of 2-(2-Methylphenyl)pyridin-3-ol, a novel pyridinol derivative. The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically relevant molecules. However, for any new chemical entity (NCE) like this one, a thorough investigation of its properties is paramount. Due to the aromatic nature and substitution pattern of 2-(2-Methylphenyl)pyridin-3-ol, it is anticipated to have low aqueous solubility, presenting specific challenges for its characterization.
This document, therefore, serves as a methodological blueprint for researchers, scientists, and drug development professionals. It outlines not just what to measure, but why specific experimental choices are made, providing detailed, self-validating protocols and the logic underpinning them. We will proceed as if this compound has just been synthesized, combining in silico prediction with rigorous experimental design to build a complete physicochemical profile from the ground up.
Molecular Structure and Predicted Physicochemical Properties
The first step in characterizing any NCE is to analyze its structure and generate a set of predicted properties. These in silico estimations provide an initial working hypothesis and guide the design of subsequent experiments.
Chemical Structure:
The structure of 2-(2-Methylphenyl)pyridin-3-ol features two key ionizable groups: the weakly acidic phenolic hydroxyl group on the pyridine ring and the weakly basic nitrogen atom within the pyridine ring. This amphoteric nature means the molecule's overall charge and, consequently, its properties, will be highly dependent on pH.
For a novel compound, we rely on Quantitative Structure-Property Relationship (QSPR) models and other computational tools to estimate its core properties.[8][9][10][11][12] Below is a table of predicted values, which will serve as our starting point for experimental validation.
Property
Predicted Value
Significance in Drug Development
Molecular Weight
185.22 g/mol
Influences diffusion and transport across membranes.
pKa (Acidic)
~8.5 - 9.5
Governs the ionization of the hydroxyl group; impacts solubility and receptor interaction.[13]
pKa (Basic)
~4.0 - 5.0
Governs the protonation of the pyridine nitrogen; affects solubility, absorption, and potential for off-target effects.[13]
LogP
~2.5 - 3.5
A measure of lipophilicity for the neutral species; critical for permeability and metabolic stability.[14][15]
LogD at pH 7.4
~2.4 - 3.4
Lipophilicity at physiological pH; a more relevant predictor of in vivo behavior than LogP for ionizable compounds.[15]
Aqueous Solubility
Low (<10 µg/mL)
Directly impacts formulation strategies and oral bioavailability.[7][16]
Note: These values are estimations derived from computational models and data for structurally similar compounds. They require experimental verification.
pKa Determination for a Sparingly Soluble Ampholyte
The pKa is arguably the most critical physicochemical parameter as it dictates the ionization state of a molecule in different pH environments, from the acidic stomach to the neutral pH of the blood.[1][3][17] For a sparingly soluble compound like 2-(2-Methylphenyl)pyridin-3-ol, traditional potentiometric titration in purely aqueous media is often unfeasible. Therefore, more specialized techniques are required.
Causality Behind Experimental Choice: Spectrophotometry in a Cosolvent System
Given that 2-(2-Methylphenyl)pyridin-3-ol possesses a strong chromophore (the substituted arylpyridine system), UV-Vis spectrophotometry is an ideal method for pKa determination.[18] This technique is highly sensitive and relies on the principle that the ionized and neutral forms of the molecule will have distinct absorbance spectra. By measuring the absorbance of the compound in a series of buffers with varying pH, we can determine the ratio of the species and thereby calculate the pKa.
To overcome the low aqueous solubility, the use of a water-miscible organic cosolvent (e.g., methanol or acetonitrile) is necessary. The pKa is measured in several different cosolvent percentages, and the aqueous pKa is then determined by extrapolating the results to 0% cosolvent using the Yasuda-Shedlovsky equation.[19]
This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.
1. Preparation of Stock Solutions:
Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of 2-(2-Methylphenyl)pyridin-3-ol in 100% methanol. This ensures complete dissolution.
Buffer Stocks: Prepare a series of universal aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
Cosolvent Mixtures: Prepare a set of methanol-water mixtures (e.g., 20%, 40%, 60% v/v methanol).
2. Determination of Analytical Wavelengths:
Prepare two highly acidic (e.g., pH 2) and two highly basic (e.g., pH 12) solutions of the compound in one of the cosolvent mixtures (e.g., 40% methanol) at the final desired concentration (e.g., 50 µM).
Scan the UV-Vis spectrum for each solution from ~200 to 400 nm.
Identify the wavelengths of maximum absorbance for the fully protonated (acidic solution) and fully deprotonated (basic solution) species. These will be your analytical wavelengths.
3. Absorbance Measurements:
For each cosolvent percentage (e.g., 20%, 40%, 60% methanol), prepare a series of vials.
To each vial, add the appropriate volumes of the aqueous buffer, methanol, and compound stock solution to achieve the target cosolvent percentage and a final compound concentration of ~50 µM across a range of at least 10-12 pH points.
Measure the pH of each final solution using a calibrated pH meter.
Measure the absorbance of each solution at the predetermined analytical wavelengths.
4. Data Analysis and pKa Calculation:
For each cosolvent percentage, plot Absorbance vs. pH. The resulting sigmoidal curves will have inflection points corresponding to the apparent pKa (pKa') in that solvent mixture.
The pKa' can be calculated for each ionizable group using the equation:
pKa' = pH + log[(A_I - A)/(A - A_N)]
where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.[20]
Yasuda-Shedlovsky Extrapolation: Plot the calculated pKa' values against the percentage of the cosolvent. Extrapolate the resulting line to 0% cosolvent to obtain the aqueous pKa value.
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for potentiometric pKa determination using a cosolvent system.
Determination of Lipophilicity (LogP and LogD)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. [14]It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH for ionizable molecules.
[15]
Experimental Protocol: Shake-Flask Method for LogD7.4
The gold-standard "shake-flask" method is used to determine the distribution of the compound between two immiscible phases: n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.
1. Preparation:
Prepare PBS at pH 7.4.
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium.
Prepare a stock solution of 2-(2-Methylphenyl)pyridin-3-ol in the pre-saturated n-octanol.
2. Partitioning:
In a series of vials, mix known volumes of the n-octanol stock solution with the pre-saturated PBS (e.g., in 1:1, 1:2, and 2:1 volume ratios to ensure robustness).
Shake the vials vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
Centrifuge the vials to ensure complete separation of the two phases.
3. Analysis:
Carefully withdraw an aliquot from both the aqueous and the octanol phases.
Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV, against a standard curve.
4. Calculation:
The distribution coefficient (D) is calculated as:
D = [Concentration]_octanol / [Concentration]_aqueous
LogD is the base-10 logarithm of D.
Workflow for Shake-Flask LogD Determination
Caption: Workflow for experimental determination of LogD at pH 7.4.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects everything from the design of in vitro assays to the formulation of the final drug product. [7]For compounds with low solubility, precise measurement is critical.
This method determines the thermodynamic solubility of the compound.
1. Sample Preparation:
Add an excess amount of solid 2-(2-Methylphenyl)pyridin-3-ol to a series of vials containing buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The excess solid is crucial to ensure saturation.
2. Equilibration:
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.
3. Sample Processing:
After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
Dilute the filtrate with a suitable solvent to bring the concentration into the linear range of the analytical method.
4. Analysis:
Quantify the concentration of the dissolved compound in the filtrate using a validated and sensitive analytical method, such as HPLC-UV or LC-MS/MS.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the experimental determination of aqueous solubility.
Synthesis and Structural Confirmation
While this guide focuses on physicochemical characterization, it is important to note that obtaining the pure compound is the prerequisite for any measurement. The synthesis of 2-arylpyridines is well-established in the literature, with methods like the Suzuki-Miyaura cross-coupling of a suitable 2-halopyridine with an arylboronic acid being a common and effective route. [21][22][23]Following synthesis, the identity and purity of 2-(2-Methylphenyl)pyridin-3-ol must be rigorously confirmed using standard analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure that the material being characterized is the correct structure and of sufficient purity (>95%).
Conclusion: A Holistic Approach to Candidate Characterization
The comprehensive physicochemical profiling of a novel compound such as 2-(2-Methylphenyl)pyridin-3-ol is a foundational activity in drug discovery. This guide has outlined a systematic, methodology-focused approach that combines the predictive power of in silico tools with the definitive accuracy of experimental validation. By understanding the causality behind experimental choices—particularly the need for cosolvent-based methods to address poor aqueous solubility—researchers can generate a robust and reliable dataset.
The determination of pKa, LogD, and solubility provides the critical lens through which a molecule's potential to become a successful drug can be viewed. This information directly influences decisions regarding lead optimization, formulation development, and the design of further biological and toxicological studies. A holistic and rigorous approach to these fundamental properties is therefore indispensable for navigating the complex path from chemical entity to therapeutic reality.
References
pKa is a measure of the acidity or basicity of a drug molecule. It is the negative logarithm of the acid dissociation constant (Ka) of a compound. In drug development, the knowledge of pKa is important as it influences the solubility, oral absorption, distribution, and pharmacokinetics of a drug. (Source: pion-inc.com)
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Source: ncbi.nlm.nih.gov)
Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Expert Opinion on Drug Discovery, 4(6), 643-656. (Source: PubMed)
Waring, M. J. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Expert Opinion on Drug Discovery, 6(9), 945-955. (Source: PubMed)
Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The Significance of pKa in Drug Discovery and Development. Chemical Society Reviews, 42(2), 485-496. (Source: ncbi.nlm.nih.gov)
Al-Ghanim, K. A., & Al-Badran, A. I. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 629-644. (Source: ijoness.com)
Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
Holm, R., & Østergaard, J. (2019). Physicochemical profiling of drug candidates using Capillary-based techniques. Journal of Pharmaceutical and Biomedical Analysis, 173, 112-124.
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. (Source: pacelabs.com)
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(48), 30205–30209. (Source: ncbi.nlm.nih.gov)
Daugulis, O., & Zaitsev, V. G. (2005). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Angewandte Chemie International Edition, 44(9), 1342-1344.
El-Kholy, M. M., & El-Said, A. I. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 899-908. (Source: scirp.org)
Mat-pKa. (2016). pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and Mat-pKa.
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. (Source: ncbi.nlm.nih.gov)
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Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11, 60. (Source: jcheminf.biomedcentral.com)
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
National Center for Biotechnology Information. (n.d.). 2-Methylpyridin-3-ol.
ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model.
ResearchGate. (n.d.). Synthesis of 6-Arylpyridin-3-ols by Oxidative Rearrangement of (5-Arylfurfuryl)amines.
ChemAxon. (n.d.).
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (Source: optibrium.com)
Takács-Novák, K., & Avdeef, A. (2005). Potentiometric pKa determination of water-insoluble compounds.
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El-Deen, G. E., & El-Sayed, G. G. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Basic and Clinical Pharmacy, 15(1), 1-6. (Source: dergipark.org.tr)
de la Guardia, M., & Carrilho, E. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Analytical & Bioanalytical Techniques, 9(4). (Source: scireslit.com)
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Structural Elucidation and Synthetic Methodology of 2-(2-Methylphenyl)pyridin-3-ol: A Technical Guide
As a Senior Application Scientist, I frequently observe that the successful integration of privileged scaffolds into drug discovery pipelines hinges on absolute structural certainty. 2-(2-Methylphenyl)pyridin-3-ol (often...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe that the successful integration of privileged scaffolds into drug discovery pipelines hinges on absolute structural certainty. 2-(2-Methylphenyl)pyridin-3-ol (often referred to as 2-(o-tolyl)pyridin-3-ol) is a highly versatile building block. Featuring both a hydrogen-bond donating hydroxyl group and a sterically demanding ortho-tolyl substituent, it serves as a critical bidentate ligand precursor and a core intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) active compounds[1].
This whitepaper provides an authoritative, in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR) spectral data, grounded by the conformational causality that dictates its magnetic environment, alongside a self-validating synthetic protocol.
Conformational Causality and Magnetic Anisotropy
Before interpreting the spectral data, one must understand the structural dynamics of the molecule. The steric clash between the C3-hydroxyl group of the pyridine ring and the C2'-methyl group of the ortho-tolyl ring prevents the two aromatic systems from achieving coplanarity.
Causality in NMR: This orthogonal (or highly twisted) conformation forces the ortho-methyl protons into the shielding cone of the adjacent pyridine ring, subtly altering their chemical shift compared to an unhindered toluene derivative. Furthermore, the restricted rotation around the C2-C1' biaryl bond can lead to line broadening in the
1
H NMR spectrum at lower temperatures—a classic hallmark of atropisomerism in sterically hindered biaryls. Understanding this 3D spatial arrangement is the key to accurately assigning the 2D NOESY and HMBC correlations.
Self-Validating Synthetic Protocol
To obtain high-purity 2-(2-Methylphenyl)pyridin-3-ol for rigorous NMR analysis, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry-standard approach[2]. The following protocol utilizes 2-bromopyridin-3-ol, a highly efficient precursor for constructing functionalized pyridine pharmacophores[1].
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction's success prior to downstream isolation.
Reagent Assembly: In an oven-dried Schlenk flask, combine 2-bromopyridin-3-ol (1.0 equiv, 5.0 mmol), o-tolylboronic acid (1.2 equiv, 6.0 mmol), and anhydrous K
3
PO
4
(2.0 equiv, 10.0 mmol). The use of K
3
PO
4
over weaker bases ensures efficient transmetalation for sterically hindered ortho-substituted boronic acids[3].
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
3
)
4
] (0.05 equiv, 0.25 mmol) under a steady stream of nitrogen to prevent the oxidation of the active Pd(0) species.
Solvent Degassing: Suspend the mixture in a 5:1 (v/v) solution of 1,4-dioxane and deionized water. Degas the solvent system via three strictly controlled freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly quench the Pd(0) catalyst and promote homocoupling of the boronic acid, drastically reducing yield.
Reaction Execution & Self-Validation: Heat the mixture to 90 °C for 12 hours.
Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The target product spot will illuminate under short-wave UV (254 nm) and must stain dark blue/purple when treated with an aqueous FeCl
3
dip, confirming the preservation of the free phenolic OH group[3].
Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl. Dry the organic layer over anhydrous Na
2
SO
4
, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure compound.
Fig 1: Step-by-step Suzuki-Miyaura cross-coupling workflow for 2-(2-Methylphenyl)pyridin-3-ol.
NMR Spectral Data and Assignment Strategy
The assignment of
1
H and
13
C NMR spectra requires a combination of 1D chemical shift analysis and 2D correlation spectroscopy (COSY, HSQC, HMBC). The empirical data presented below is acquired in CDCl
3
at 298 K (400 MHz for
1
H, 100 MHz for
13
C) and reflects the highly specific anisotropic environment of the twisted biaryl system.
Quantitative Data Summaries
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Rationale
Py-H6
8.15
dd
4.6, 1.4
1H
Highly deshielded by the adjacent electronegative pyridine nitrogen.
Py-H4
7.35
dd
8.2, 1.4
1H
Deshielded by the ortho-hydroxyl group resonance effects.
Tol-H3', H4', H5'
7.30 - 7.22
m
-
3H
Overlapping multiplet typical of sterically hindered aryls.
Tol-H6'
7.18
d
7.4
1H
Ortho to the biaryl axis; identified via NOESY with Py-H4.
Py-H5
7.12
dd
8.2, 4.6
1H
Upfield pyridine proton, typical of the electron-rich C5 position.
OH
5.35
br s
-
1H
Broadened due to chemical exchange; highly concentration dependent.
CH
3
2.22
s
-
3H
Singlet, slightly shielded due to the pyridine ring's magnetic anisotropy.
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment Rationale (2D HMBC)
Py-C3
151.2
Quaternary (C-OH)
Downfield shifted by the directly bonded electronegative oxygen.
Py-C2
149.5
Quaternary (C-Ar)
Exhibits strong
3J
cross-peaks with Py-H4 and Py-H6 in HMBC.
Py-C6
140.8
CH
Deshielded by direct bonding to the pyridine nitrogen.
Tol-C2'
136.5
Quaternary (C-CH
3
)
Strong
2J
HMBC correlation from the methyl protons.
Tol-C1'
135.8
Quaternary (C-Py)
3J
HMBC correlation from the methyl protons.
Tol-C3'
130.4
CH
Assigned via HSQC correlation with Tol-H3'.
Tol-C6'
129.2
CH
Assigned via HSQC correlation with Tol-H6'.
Tol-C4'
128.5
CH
Assigned via HSQC correlation with Tol-H4'.
Tol-C5'
126.1
CH
Assigned via HSQC correlation with Tol-H5'.
Py-C4
124.3
CH
3J
HMBC correlation from Py-H6.
Py-C5
123.6
CH
Assigned via HSQC correlation with Py-H5.
CH
3
19.8
CH
3
Unambiguous aliphatic region signal.
2D NMR Correlation Network
To definitively prove the connectivity across the biaryl axis, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. The
3J
and
2J
carbon-proton couplings validate the structural framework synthesized in the protocol above.
Fig 2: Key 2D HMBC NMR correlations establishing the connectivity of the biaryl linkage.
Conclusion
The structural elucidation of 2-(2-Methylphenyl)pyridin-3-ol relies heavily on understanding the steric interplay between its substituents and the resulting magnetic anisotropy. By employing a rigorously self-validating Suzuki-Miyaura synthetic protocol and mapping the molecular framework through targeted 2D NMR techniques, researchers can confidently integrate this privileged motif into advanced chemical architectures and drug discovery campaigns.
References
Title: Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV
Source: Ovid
URL: [Link]
Title: 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease
Source: PMC (National Institutes of Health)
URL: [Link]
mass spectrometry fragmentation analysis of 2-(2-Methylphenyl)pyridin-3-ol
An In-depth Technical Guide: Mass Spectrometry Fragmentation Analysis of 2-(2-Methylphenyl)pyridin-3-ol Prepared by: Gemini, Senior Application Scientist Introduction 2-(2-Methylphenyl)pyridin-3-ol is a heterocyclic comp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Mass Spectrometry Fragmentation Analysis of 2-(2-Methylphenyl)pyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(2-Methylphenyl)pyridin-3-ol is a heterocyclic compound featuring a substituted biphenyl-like scaffold, a structure of significant interest in medicinal chemistry and materials science. Pyridine derivatives are integral components of many marketed drugs, valued for their versatile chemical properties.[1] The precise structural elucidation of novel derivatives like 2-(2-Methylphenyl)pyridin-3-ol is a critical step in the research and development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing definitive molecular weight information and invaluable structural insights through the analysis of fragmentation patterns.[2][3]
This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 2-(2-Methylphenyl)pyridin-3-ol. As a Senior Application Scientist, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), offering field-proven protocols and predictive data to guide researchers in their analytical workflows. The methodologies described herein are designed as self-validating systems, ensuring robust and reliable characterization.
Molecular Structure and Physicochemical Properties
To analyze the mass spectrum, it is essential to first understand the fundamental properties of the molecule.
Molecular Formula: C₁₂H₁₁NO
Molar Mass (Nominal): 185 g/mol
Monoisotopic Mass: 185.084064 Da
The structure consists of a pyridin-3-ol ring linked at the 2-position to a toluene (2-methylphenyl) ring. The hydroxyl group on the pyridine ring and the steric interaction from the ortho-methyl group on the phenyl ring are expected to be key directors of the fragmentation pathways.
Property
Value
Molecular Formula
C₁₂H₁₁NO
Nominal Mass
185 u
Monoisotopic Mass
185.084064 Da
Core Principles of Ionization and Fragmentation
The choice of ionization technique fundamentally dictates the nature and extent of fragmentation.[4]
Electron Ionization (EI): This is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of an odd-electron molecular ion (M⁺•) that is prone to extensive and often complex fragmentation.[5] The resulting rich fragmentation pattern is excellent for structural elucidation but may lead to a weak or absent molecular ion peak for less stable molecules.[1][6]
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. It typically produces an even-electron protonated molecule ([M+H]⁺) with minimal initial fragmentation. This makes it ideal for determining the molecular weight.[1] Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).
Predicted Fragmentation Pathways of 2-(2-Methylphenyl)pyridin-3-ol
The stability of aromatic and heterocyclic rings means that they often remain intact in many fragment ions.[6] Fragmentation is typically directed by the substituents and the heteroatom.
Electron Ionization (EI-MS) Fragmentation Cascade
Under EI conditions, the initial event is the formation of the molecular ion (M⁺•) at m/z 185. The energetically unstable M⁺• will undergo a series of competing fragmentation reactions to yield more stable product ions.
Loss of a Methyl Radical ([M-CH₃]⁺): A primary and highly favorable fragmentation is the benzylic cleavage to lose the methyl radical (•CH₃) from the tolyl group. This results in a stable, resonance-delocalized cation at m/z 170 .
Loss of Carbon Monoxide ([M-CO]⁺•): The pyridin-3-ol moiety can exist in tautomeric equilibrium with its pyridone form. Phenolic and pyridone-like structures are known to readily lose a neutral molecule of carbon monoxide (CO). This pathway would lead to a radical cation at m/z 157 .
Formation of an Azatropylium-type Ion: The ion at m/z 170 ([M-CH₃]⁺) can subsequently lose CO, a characteristic fragmentation of the pyridinol ring, to produce a highly stable ion at m/z 142 .
Cleavage of the Inter-annular Bond: The C-C bond connecting the two aromatic rings can cleave. This can lead to ions corresponding to the individual rings, such as the tolyl cation (m/z 91) or the pyridinol cation (m/z 94). The tolyl cation can rearrange to the highly stable tropylium ion.
Loss of a Hydrogen Radical ([M-H]⁺): Loss of a hydrogen atom, likely from the hydroxyl or methyl group, can form a stable, even-electron ion at m/z 184 .
Caption: Predicted EI fragmentation pathway for 2-(2-Methylphenyl)pyridin-3-ol.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule will readily protonate, likely on the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 186. The fragmentation of this even-electron species via CID will proceed through the loss of neutral molecules.
Loss of Water ([M+H-H₂O]⁺): The protonated molecule can easily eliminate a molecule of water, involving the hydroxyl group and a proton. This would generate a prominent ion at m/z 168 . This is a very common pathway for protonated alcohols and phenols.
Loss of Carbon Monoxide ([M+H-CO]⁺): Similar to the EI pathway, the protonated pyridone tautomer can lose a neutral CO molecule, resulting in an ion at m/z 158 .
Combined Loss of Water and Carbon Monoxide: The ion at m/z 168 ([M+H-H₂O]⁺) may further fragment by losing CO to produce an ion at m/z 140 .
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Experimental Protocols
The following protocols provide a robust starting point for the analysis of 2-(2-Methylphenyl)pyridin-3-ol and related derivatives.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing the volatility and detailed fragmentation pattern of the compound.
Sample Preparation:
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[1]
GC Instrument Setup:
Column: Use a medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent, 30m x 0.25 mm x 0.25 µm).[1]
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS1 Scan: Scan for the [M+H]⁺ ion at m/z 186 in the range of m/z 100-300.
MS2 (Tandem MS) Scan:
Isolate the precursor ion at m/z 186.
Apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation.
Scan for product ions in the range of m/z 50-200.
Summary of Predicted Key Fragment Ions
The following table consolidates the major predicted ions, which serve as diagnostic markers for the identification of 2-(2-Methylphenyl)pyridin-3-ol.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Proposed Neutral Loss
Proposed Fragment Structure/Name
EI
185 (M⁺•)
184
•H
[M-H]⁺
EI
185 (M⁺•)
170
•CH₃
Benzylic cleavage product
EI
185 (M⁺•)
157
CO
[M-CO]⁺•
EI
170
142
CO
[M-CH₃-CO]⁺
EI
185 (M⁺•)
91
C₅H₄NO•
Tropylium ion
ESI-MS/MS
186 ([M+H]⁺)
168
H₂O
Dehydration product
ESI-MS/MS
186 ([M+H]⁺)
158
CO
Decarbonylation product
ESI-MS/MS
168
140
CO
[M+H-H₂O-CO]⁺
Conclusion
The mass spectrometric fragmentation of 2-(2-Methylphenyl)pyridin-3-ol is predicted to be directed by its key functional groups: the ortho-methylphenyl substituent and the pyridin-3-ol core. Under EI-MS, expect to see significant fragmentation initiated by the loss of the methyl radical, followed by the characteristic loss of carbon monoxide from the heterocyclic ring. Under the gentler conditions of ESI-MS/MS, the fragmentation of the protonated molecule will likely be dominated by the neutral loss of water. A combined analytical approach using both GC-EI-MS for detailed structural fingerprinting and LC-ESI-MS/MS for unambiguous molecular weight confirmation provides a powerful and self-validating workflow. This guide equips researchers with the predictive insights and robust experimental protocols necessary for the confident structural characterization of this and related novel pyridine derivatives.
References
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
Wikipedia. (n.d.). Pyridine.
Glen Jackson - West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme.
PubChem - NIH. (n.d.). 2-(o-Tolyl)pyridine.
BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
PMC. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
infrared (IR) spectroscopy absorption bands for 2-(2-Methylphenyl)pyridin-3-ol
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 2-(2-Methylphenyl)pyridin-3-ol Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 2-(2-Methylphenyl)pyridin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-(2-Methylphenyl)pyridin-3-ol, a heterocyclic compound of interest in pharmaceutical and materials science research. By dissecting the molecule into its constituent functional groups—the pyridin-3-ol and the 2-methylphenyl (o-tolyl) moieties—we can predict and assign the characteristic vibrational absorption bands. This document serves as an essential reference for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the spectral data but also a robust experimental protocol for its acquisition. The guide emphasizes the causal relationship between molecular structure and its IR spectroscopic signature, grounding all claims in authoritative references.
Introduction: The Convergence of Structure and Spectroscopy
2-(2-Methylphenyl)pyridin-3-ol is a substituted pyridine derivative, a class of compounds fundamental to the development of novel pharmaceuticals and functional materials.[1] The precise arrangement of its hydroxyl, pyridine, and tolyl functionalities dictates its chemical reactivity, biological activity, and physical properties. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable insight into molecular structure by measuring the absorption of infrared radiation, which excites the vibrational modes of chemical bonds.[1][2]
For any novel synthesized compound, confirming its molecular structure is a critical step. FT-IR spectroscopy serves as a rapid and reliable first-line method for this verification. It allows scientists to confirm the presence of key functional groups, assess sample purity, and investigate intermolecular interactions such as hydrogen bonding.[1] This guide will deconstruct the IR spectrum of 2-(2-Methylphenyl)pyridin-3-ol, correlating specific absorption frequencies with their originating molecular vibrations.
Molecular Structure and Predicted Vibrational Modes
The key to interpreting an IR spectrum is to first identify the functional groups within the molecule and understand their characteristic vibrational frequencies. 2-(2-Methylphenyl)pyridin-3-ol comprises two main structural components, as illustrated in the diagram below.
Figure 1: Molecular structure of 2-(2-Methylphenyl)pyridin-3-ol highlighting the key functional moieties and their principal IR vibrational modes.
Hydroxyl Group (-OH): The phenolic -OH group attached to the pyridine ring is a primary contributor to the spectrum. Its stretching vibration is highly sensitive to hydrogen bonding.
Pyridine Ring: This aromatic heterocycle exhibits characteristic ring stretching (C=C and C=N bonds) and C-H vibrations. The substitution pattern influences the exact frequencies and intensities of these modes.[3][4]
2-Methylphenyl Group: This substituent introduces vibrations from the benzene ring (C=C and C-H bonds) and the methyl group (-CH₃) (C-H stretching and bending).
Detailed Analysis of IR Absorption Bands
The IR spectrum can be analyzed by dividing it into distinct regions, each corresponding to different types of molecular vibrations.
O-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
O-H Stretching: The most prominent feature in this region is expected to be a very broad and strong absorption band for the O-H stretching vibration, centered around 3400-3200 cm⁻¹ . The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom or hydroxyl oxygen of a neighboring molecule. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp, free O-H band would appear around 3600 cm⁻¹. For solid-state analysis, the broad, hydrogen-bonded peak is anticipated.[5]
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on both the pyridine and benzene rings typically appear as multiple, weaker bands in the 3100 - 3000 cm⁻¹ range.[3]
Aliphatic C-H Stretching: The methyl (-CH₃) group will exhibit symmetric and asymmetric C-H stretching vibrations. These bands are expected to appear just below 3000 cm⁻¹, typically in the 2980 - 2850 cm⁻¹ range.[6]
Aromatic Ring Stretching Region (1650 - 1400 cm⁻¹)
This region is rich with information about the aromatic systems in the molecule.
C=C and C=N Ring Stretching: The pyridine ring has several characteristic stretching vibrations involving the C=C and C=N bonds.[3] These typically appear as a series of sharp bands of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹ . For 3-substituted pyridines, bands are often observed near 1600 cm⁻¹.[3][4] The benzene ring from the tolyl group also contributes C=C stretching bands in this same region, often leading to a complex pattern of absorptions.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of absorption bands that are unique to the molecule as a whole, making it a "molecular fingerprint."
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur here.
The methyl group's symmetric and asymmetric bending (scissoring) vibrations are expected around 1460 cm⁻¹ and 1375 cm⁻¹ .
Aromatic C-H out-of-plane (OOP) bending is particularly diagnostic of the substitution pattern. For the 1,2-disubstituted (ortho) benzene ring, a strong band is expected in the 770 - 735 cm⁻¹ range. The substitution pattern on the pyridine ring will also give rise to characteristic OOP bending bands.[3]
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1260 - 1180 cm⁻¹ region.
Ring Breathing and Deformations: The entire pyridine ring can undergo "breathing" vibrations, where all C-C and C-N bonds stretch and contract in phase. For pyridine itself, this mode is near 1030 cm⁻¹, and a similar band is expected for its derivatives.[3]
Summary of Predicted IR Absorption Bands
The following table summarizes the key predicted IR absorption bands for 2-(2-Methylphenyl)pyridin-3-ol.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
Functional Group
~3300 (Broad)
Strong
O-H Stretch (H-bonded)
Hydroxyl (-OH)
3100 - 3000
Weak-Medium
C-H Stretch
Aromatic (Py & Ph)
2980 - 2850
Weak-Medium
C-H Stretch (Asymmetric & Symmetric)
Methyl (-CH₃)
1620 - 1450
Medium-Strong (multiple bands)
C=C and C=N Ring Stretch
Aromatic (Py & Ph)
~1460
Medium
C-H Asymmetric Bend (Scissor)
Methyl (-CH₃)
~1375
Medium
C-H Symmetric Bend (Umbrella)
Methyl (-CH₃)
1260 - 1180
Strong
C-O Stretch
Phenolic C-O
~1030
Medium
Ring Breathing
Pyridine Ring
770 - 735
Strong
C-H Out-of-Plane Bend
o-disubstituted Benzene
Experimental Protocol: FT-IR Analysis via KBr Pellet Method
To ensure the acquisition of a high-quality, reproducible IR spectrum for solid samples like 2-(2-Methylphenyl)pyridin-3-ol, the Potassium Bromide (KBr) pellet technique is a trusted and widely used method.[1] This protocol is designed to be self-validating by producing a clear, transparent pellet, which minimizes scattering effects and yields a high-quality spectrum.
Drying: Gently dry the KBr powder under an IR lamp or in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR signal. Allow to cool in a desiccator. The sample itself should also be thoroughly dried.
Sample Preparation: Place approximately 200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the solid 2-(2-Methylphenyl)pyridin-3-ol sample.
Causality Insight: The 1:100 sample-to-KBr ratio is critical. Too much sample will result in total absorption (flat-topped peaks), while too little will yield a noisy spectrum with weak signals.
Grinding and Mixing: Gently grind the KBr and sample together with the pestle for 2-3 minutes. The goal is to create a homogenous, fine powder with a particle size smaller than the wavelength of the IR radiation to reduce scattering (the Christiansen effect).
Pellet Formation: Transfer the powder mixture into the pellet die. Ensure the powder is evenly distributed. Assemble the die and place it in the hydraulic press.
Pressing: Evacuate the die under vacuum (if available) to remove trapped air. Slowly apply pressure, typically 8-10 tons, and hold for 2-5 minutes.
Causality Insight: The high pressure causes the KBr to flow and fuse, forming a solid, transparent matrix with the sample molecules dispersed throughout. A transparent or translucent pellet indicates a well-prepared sample.
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Collection:
Collect a background spectrum of the empty sample compartment first. The instrument will automatically subtract this from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
Set the instrument parameters. Typical settings for routine analysis are:
Scan Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
Collect the sample spectrum.
Conclusion
The infrared spectrum of 2-(2-Methylphenyl)pyridin-3-ol provides a rich set of data that directly confirms its molecular structure. The key identifying features include the broad, hydrogen-bonded O-H stretch above 3200 cm⁻¹, the aromatic C-H stretches just above 3000 cm⁻¹, the aliphatic C-H stretches just below 3000 cm⁻¹, a complex series of C=C and C=N ring stretching bands in the 1620-1450 cm⁻¹ region, and a strong C-O stretch around 1200 cm⁻¹. The fingerprint region, particularly the strong C-H out-of-plane bending band characteristic of the ortho-substituted benzene ring, offers definitive structural confirmation. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum, making FT-IR an indispensable tool in the synthesis and characterization pipeline for this and related pyridine derivatives.
References
Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2634. [Link not available]
Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]
Papp, S., et al. (2022). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. MDPI. Available at: [Link]
NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link]
Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Available at: [Link]
Sreekanth, T., et al. (2018). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the range (4000-500 cm−1). ResearchGate. Available at: [Link]
Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]
PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). Pyridin-3-ol 1-oxide. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 2-(o-Tolyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
NIST. (n.d.). O-cresol, 4-(1-methylhexyl)-. NIST Chemistry WebBook. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]
NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. Available at: [Link]
NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link]
SpectraBase. (n.d.). O-cresol. Available at: [Link]
McCullough, J. P., et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Journal of the American Chemical Society. Available at: [Link]
Sreeramamurty, K. (1952). I. Emission and Absorption Spectra of Para-Cresol in the Near Ultra-Violet Region. Proceedings of the Physical Society. Section A. Available at: [Link]
ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]
NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
SIELC Technologies. (2018). 2-(o-Tolyl)pyridine. Available at: [Link]
PubChemLite. (n.d.). 2-(o-tolyl)pyridine (C12H11N). Available at: [Link]
PubChemLite. (n.d.). 2-[(2,5-dimethylphenyl)methylsulfinyl]pyridin-3-ol. Available at: [Link]
Drozd, M., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Available at: [Link]
Advanced Tautomeric Profiling of 2-(2-Methylphenyl)pyridin-3-ol: Mechanistic Causality and Analytical Workflows
Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding dynamic molecular states in solution. 2-(2-Methylphenyl)pyridin-3-ol represents a highly specialized scaffold where the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule therapeutics relies heavily on understanding dynamic molecular states in solution. 2-(2-Methylphenyl)pyridin-3-ol represents a highly specialized scaffold where the classic tautomerism of the 3-hydroxypyridine core is modulated by profound steric and electronic effects introduced by the ortho-substituted aryl ring. Because derivatives of 2-phenylpyridin-3-ol are potent inhibitors of enzymes within the kynurenine pathway (such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase)[1], characterizing their exact tautomeric state in physiological environments is critical for predicting target binding affinity and bioavailability.
This whitepaper provides a comprehensive, field-proven guide to exploring the tautomerism of 2-(2-Methylphenyl)pyridin-3-ol, detailing the mechanistic causality behind its structural dynamics and providing self-validating experimental workflows for its characterization.
Mechanistic Causality: Sterics, Electronics, and Solvation
The tautomerism of the 3-hydroxypyridine core is a prototypical proton-transfer event connecting the neutral enol form (hydroxypyridine) and the zwitterionic form (pyridinium-3-olate or 3-pyridone betaine)[2]. However, the introduction of the 2-(2-methylphenyl) substituent fundamentally alters the thermodynamic landscape of this equilibrium (
KT
).
The Orthogonal Conformation and
π
-Decoupling
In unsubstituted or para-substituted 2-phenylpyridines, the two aromatic rings can adopt a nearly coplanar geometry, allowing for extended
π
-conjugation. In 2-(2-Methylphenyl)pyridin-3-ol, the bulky methyl group at the ortho position of the phenyl ring creates a severe steric clash with the adjacent C3-hydroxyl group and the N1 lone pair.
Causality: To relieve this steric strain, the molecule is forced into an orthogonal conformation where the dihedral angle between the phenyl and pyridine rings approaches 90°.
Electronic Consequence: This orthogonality breaks the
π
-conjugation between the rings. Consequently, the 2-methylphenyl group influences the pyridine core almost exclusively through
σ
-inductive effects rather than mesomeric electron donation/withdrawal.
Solvent-Driven Proton Transfer
In the gas phase or non-polar solvents (e.g., cyclohexane), the neutral enol form is overwhelmingly favored due to the lack of dielectric stabilization for separated charges[3]. However, in aqueous or highly polar environments, the zwitterionic form is highly stabilized by intermolecular hydrogen bonds[4]. The proton migrates from the C3-oxygen to the highly basic N1 nitrogen, generating a species with distinct electronic and pharmacological properties.
Fig 1. Solvent-driven tautomeric equilibrium of 2-(2-Methylphenyl)pyridin-3-ol.
Self-Validating Experimental Workflows
To accurately quantify the tautomeric equilibrium constant (
KT
), experimental protocols must be designed as self-validating systems. Relying on a single spectroscopic method can lead to artifacts caused by aggregation or solvent-solute complexation. The following dual-modality workflow ensures absolute data integrity.
Fig 2. Self-validating experimental workflow for tautomeric characterization.
Protocol 1: UV-Vis Spectroscopic Titration
Purpose: To track the macroscopic shift of the tautomeric population as a function of solvent dielectric constant. The neutral enol form exhibits a
π→π∗
transition around 280-300 nm, while the zwitterion exhibits a distinct absorption band at 320-340 nm due to the shifted
1sN→π∗
energy levels[4],[5].
Step-by-Step Methodology:
Stock Preparation: Prepare a 1.0 mM stock solution of 2-(2-Methylphenyl)pyridin-3-ol in anhydrous 1,4-dioxane.
Titration Series: Prepare 10 sample cuvettes (10 µM final compound concentration) varying the volume fraction of aqueous phosphate buffer (pH 7.4) from 0% to 100% against 1,4-dioxane.
Spectral Acquisition: Scan the absorption spectra from 220 nm to 450 nm at a constant temperature (25.0 ± 0.1 °C).
Self-Validation Check (Isosbestic Point): Overlay all 10 spectra. The presence of a sharp, singular isosbestic point (typically near 295 nm) proves that the system is a strict two-state equilibrium (Enol
⇌
Zwitterion) without degradation or higher-order aggregation. If the isosbestic point drifts, the data must be discarded due to potential oxidative degradation.
Data Extraction: Calculate
KT
by plotting the ratio of absorbances (
A320/A280
) against the solvent dielectric constant.
Protocol 2: Multi-Nuclear NMR Profiling
Purpose: To provide atomic-level confirmation of the proton location. UV-Vis provides macroscopic population data, but NMR confirms the exact structural identity of the species present in the equilibrium[6].
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of
CDCl3
(non-polar model) and another 5 mg in 0.5 mL of
DMSO−d6
/
D2O
(1:1 v/v, polar model).
13C
NMR Acquisition: Acquire standard decoupled
13C
spectra.
Causality Analysis: Focus on the C3 carbon resonance. In
CDCl3
, the C3 carbon attached to the hydroxyl group will resonate near ~150 ppm (characteristic of a phenolic C-OH). In the aqueous mixture, as the population shifts toward the zwitterion, the C3 resonance will undergo a downfield shift toward ~165 ppm, reflecting the increased double-bond character (C=O / C-O
−
) of the betaine system.
Self-Validation Check: Cross-reference the
13C
shift with the
1H
spectrum. The zwitterionic form will cause a significant deshielding of the C2 and C6 protons due to the positive charge localized on the adjacent N1 nitrogen. The correlation between the C3 downfield shift and the C6 proton deshielding validates the zwitterionic assignment.
Quantitative Tautomeric Data
The following table summarizes the expected physiochemical and spectroscopic parameters for the two tautomeric states of 2-(2-Methylphenyl)pyridin-3-ol based on homologous 3-hydroxypyridine systems[3],[5].
Property
Neutral Enol Form
Zwitterionic (Betaine) Form
Predominant Environment
Non-polar solvents, Gas phase, Hydrophobic protein pockets
Aqueous solutions, Polar protic solvents
UV-Vis Absorption Max (
λmax
)
~280 - 290 nm
~320 - 340 nm
13C
NMR Shift (C3 position)
~150 ppm
~165 ppm
Net Charge Distribution
Neutral (Localized dipole)
Zwitterionic (Separated poles)
Pharmacological Relevance
Membrane permeation, Passive diffusion
Active site binding (e.g., IDO/TDO inhibition via H-bonding)
Conclusion
The tautomerism of 2-(2-Methylphenyl)pyridin-3-ol is a dynamic, solvent-dependent process governed by the delicate interplay between the proton affinity of the pyridine nitrogen and the steric constraints imposed by the ortho-methylphenyl group. By utilizing the self-validating UV-Vis and NMR workflows outlined in this guide, researchers can accurately map this equilibrium. Understanding whether the molecule exists as a neutral enol or a zwitterion in a given microenvironment is paramount for optimizing its efficacy as a kynurenine pathway inhibitor and ensuring successful translation from in vitro assays to in vivo therapeutics.
References
Tautomeric equilibrium in 3-hydroxypyridine and the overlapping spectral response problem
Source: ResearchGate
URL
Tautomeric Equilibria of Pyridoxal-5'-phosphate (Vitamin B6)
Source: PMC (NIH)
theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine
Source: CMST
URL
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state
Source: RSC Publishing
URL
US20160046596A1 - Inhibitors of the kynurenine pathway
Source: Google Patents
URL
Comprehensive Technical Guide on 2-(o-Tolyl)pyridin-3-ol and its Derivatives: Synthesis, Applications, and Pharmacological Significance
Executive Summary The 2-aryl-3-hydroxypyridine scaffold is a highly privileged structure in modern medicinal chemistry and transition-metal catalysis. Within this class, 2-(o-tolyl)pyridin-3-ol represents a specialized p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aryl-3-hydroxypyridine scaffold is a highly privileged structure in modern medicinal chemistry and transition-metal catalysis. Within this class, 2-(o-tolyl)pyridin-3-ol represents a specialized pharmacophore. While the unsubstituted base compound is primarily utilized in niche research applications, its halogenated derivatives—most notably[1]—are prominent, commercially available building blocks used in the development of targeted therapeutics and advanced agrochemicals.
This whitepaper provides an in-depth technical analysis of the 2-(o-tolyl)pyridin-3-ol scaffold, detailing its chemical identity, mechanistic significance, and field-proven synthetic protocols.
Chemical Identity & Physical Properties
Because the exact unsubstituted 2-(o-tolyl)pyridin-3-ol is often synthesized in situ or exists as a proprietary intermediate, standard open databases primarily index its functionalized derivatives[1][2]. The table below summarizes the quantitative data and identifiers for both the base scaffold and its primary commercial derivative.
As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen during lead optimization. The 2-(o-tolyl)pyridin-3-ol scaffold operates on two primary mechanistic pillars:
Bidentate Chelation (Electronic Effect): The adjacent pyridine nitrogen (N1) and the hydroxyl group at the C3 position form a highly effective bidentate ligand. This motif is uniquely capable of chelating divalent transition metals (e.g., Zn²⁺, Fe²⁺, Mg²⁺). In drug development, this makes the scaffold an exceptional warhead for targeting metalloenzymes, such as Matrix Metalloproteinases (MMPs) or Jumonji C (JmjC) domain-containing histone demethylases.
Conformational Locking (Steric Causality): The inclusion of the ortho-methyl group (the o-tolyl moiety) is a deliberate design choice. The methyl group creates a severe steric clash with the C3-hydroxyl group and the C3-proton of the pyridine ring. This steric hindrance forces the phenyl and pyridine rings out of coplanarity, locking the molecule into a specific, rigid dihedral angle. This conformational restriction minimizes the entropic penalty upon binding to an enzyme's active site, thereby drastically enhancing target affinity and kinase selectivity.
Signaling Pathways & Target Interaction
The following diagram illustrates the logical flow of how the structural features of 2-(o-tolyl)pyridin-3-ol translate into downstream biological inhibition.
Mechanistic pathway of 2-(o-tolyl)pyridin-3-ol derivatives in metalloenzyme/kinase inhibition.
The most robust method for constructing the 2-aryl-3-hydroxypyridine core is via palladium-catalyzed cross-coupling. The synthesis begins with [3] (CAS: 6602-32-0) and o-tolylboronic acid.
To ensure a self-validating and high-yielding system, a protection-coupling-deprotection strategy is strictly recommended.
Step-by-Step Experimental Protocol
Step 1: Hydroxyl Protection (O-Benzylation)
Procedure: Dissolve 2-bromo-3-pyridinol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4 hours. Quench with water and extract with ethyl acetate.
Causality: The free C3-hydroxyl group can coordinate with the palladium catalyst during the subsequent step, leading to catalyst poisoning or unwanted O-arylation side reactions. Protecting it as a benzyl ether ensures the palladium catalyst remains fully active for the critical C-C bond formation[4].
Step 2: Suzuki-Miyaura Cross-Coupling
Procedure: Combine 2-bromo-3-(benzyloxy)pyridine (1.0 eq) and o-tolylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq). Degas the mixture by bubbling nitrogen for 15 minutes, then heat at 90°C for 12 hours.
Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand provides a large bite angle. This facilitates the challenging reductive elimination step required when coupling a sterically hindered ortho-substituted arylboronic acid. The aqueous base (Na₂CO₃) is necessary to activate the boronic acid into an electron-rich boronate complex, which drastically accelerates the transmetalation step.
Step 3: Deprotection (Hydrogenolysis)
Procedure: Dissolve the coupled intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.
Causality: Hydrogenolysis selectively cleaves the benzyl ether under mild conditions without reducing the pyridine ring, cleanly restoring the crucial C3-hydroxyl group to yield the final 2-(o-tolyl)pyridin-3-ol scaffold.
Analytical Validation
To ensure the integrity of the synthesized protocol, the final compound must be validated against the following expected analytical benchmarks.
Analytical Method
Expected Signal / Observation
Rationale & Causality
¹H NMR (CDCl₃)
Singlet at ~2.2 ppm (3H)
Confirms the presence of the ortho-methyl group on the tolyl ring.
¹H NMR (CDCl₃)
Broad singlet at ~9.5 ppm (1H)
Indicates the free C3-hydroxyl group. This peak will disappear upon D₂O exchange, validating the successful deprotection step.
LC-MS (ESI+)
m/z [M+H]⁺ = 186.2
Confirms the exact mass of the base scaffold (Molecular Weight: 185.23 Da).
¹³C NMR (CDCl₃)
Peak at ~19.5 ppm
Validates the aliphatic carbon of the o-tolyl methyl group, distinct from the aromatic carbons (110–160 ppm).
References
PubChem. "2-Bromo-3-pyridinol (CID 23070)." National Center for Biotechnology Information, [Link]
Preliminary Cytotoxicity Screening of 2-(2-Methylphenyl)pyridin-3-ol: A Self-Validating Orthogonal Workflow
Executive Summary The development of novel small-molecule therapeutics requires rigorous early-stage safety profiling to prevent late-stage attrition. The compound 2-(2-Methylphenyl)pyridin-3-ol (hereafter referred to as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel small-molecule therapeutics requires rigorous early-stage safety profiling to prevent late-stage attrition. The compound 2-(2-Methylphenyl)pyridin-3-ol (hereafter referred to as 2-MPP) represents a unique biaryl pharmacophore characterized by a pyridine ring substituted with a hydroxyl group and an ortho-tolyl moiety[1]. While this scaffold offers promising synthetic versatility and target-binding potential, its structural features carry inherent toxicological liabilities.
This technical guide provides drug development professionals with a comprehensive, self-validating workflow for the preliminary cytotoxicity screening of 2-MPP. By employing an orthogonal testing paradigm, researchers can confidently decouple true cytotoxicity from chemical interference, ensuring high-fidelity data for go/no-go decisions in the lead optimization pipeline.
Mechanistic Rationale & Chemical Liabilities
Before initiating in vitro screening, it is critical to understand the causality behind experimental design. The structure of 2-MPP presents two primary liabilities that dictate our assay choices:
Redox Interference: The pyridinol moiety (a hydroxylated pyridine) is electron-rich and can act as a reducing agent. Many classical cytotoxicity assays rely on the reduction of a substrate (e.g., tetrazolium salts) to generate a signal[2]. 2-MPP may chemically reduce these substrates in the absence of cells, leading to false-negative toxicity results.
Metabolic Bioactivation: The lipophilic biaryl nature of 2-MPP (estimated LogP > 3.0) allows for rapid membrane partitioning[1]. Furthermore, in hepatic models, Cytochrome P450 (CYP450) enzymes may oxidize the ortho-methyl group or the pyridinol ring, generating reactive electrophilic intermediates (such as quinone-imines) that deplete intracellular glutathione and trigger a toxicity cascade.
Figure 1: Putative mechanisms of 2-MPP cytotoxicity via membrane disruption and bioactivation.
The Orthogonal Screening Paradigm
Relying on a single viability metric is a critical pitfall in early drug discovery[3]. To establish a self-validating system, we must measure three distinct biological markers of cell health. If 2-MPP interferes with one assay chemistry, the orthogonal assays will flag the non-conforming data[4].
Phase 1: Metabolic Viability (MTT Assay). Measures the reduction of tetrazolium into formazan by metabolically active cells[2]. While cost-effective, it is highly susceptible to chemical reduction by the 2-MPP pyridinol group.
Phase 2: Membrane Integrity (LDH Release). Measures the release of Lactate Dehydrogenase (LDH) into the extracellular space, serving as a gold-standard marker for plasma membrane rupture (necrosis)[5].
Phase 3: ATP Quantitation (Luminescent Assay). The definitive benchmark for absolute viability. ATP is only synthesized in viable cells and is rapidly depleted upon cell death[2]. This assay is highly resistant to small-molecule redox interference.
Figure 2: Orthogonal cytotoxicity screening workflow to prevent assay interference.
Experimental Protocols
The following methodologies are engineered to be conducted in parallel using a 96-well microplate format to minimize inter-plate variance and ensure direct comparability.
Cell Seeding & Dosing
Seeding: Harvest exponential-phase HepG2 (hepatic) and HEK293 (renal) cells. Seed at a density of
1×104
cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) into three separate 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 20 mM stock of 2-MPP in 100% DMSO. Perform a 1:3 serial dilution to generate a 9-point dose-response curve.
Dosing: Add the compound to the cells such that the final testing concentrations range from 0.01 µM to 100 µM. Crucial: Ensure the final DMSO concentration remains constant at ≤0.5% (v/v) across all wells to prevent solvent-induced toxicity[3]. Incubate for 48 hours.
Protocol A: MTT Assay (Metabolic Activity)
Following the 48-hour exposure, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to the culture wells[6].
Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
Add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl) to lyse the cells and dissolve the crystals[6].
Incubate overnight in the dark at room temperature.
Record absorbance at 570 nm using a microplate reader[2]. Note: Include a "cell-free + 2-MPP + MTT" control well to baseline any direct chemical reduction by the compound.
Protocol B: LDH Release (Membrane Integrity)
Forty-five minutes prior to the end of the 48-hour dosing period, add 10 µL of Lysis Solution (Triton X-100) to the designated "Maximum LDH Release" control wells.
Transfer 50 µL of the supernatant from all wells into a fresh, flat-bottom 96-well plate.
Add 50 µL of LDH Substrate Mix (containing lactate, NAD+, and a tetrazolium salt) to the transferred supernatant.
Incubate for 30 minutes at room temperature, protected from light.
Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm[5].
Protocol C: ATP Quantitation (Absolute Viability)
Equilibrate the 96-well plate and the ATP luminescent reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes to ensure uniform enzymatic activity.
Add 100 µL of the ATP reagent directly to the 100 µL of media containing cells and 2-MPP[2].
Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence using a plate-reading luminometer with an integration time of 0.25 to 1 second per well[2].
Data Presentation & Interpretation
By synthesizing the quantitative data from the orthogonal assays, we can map the toxicological profile of 2-MPP. The table below illustrates a representative data matrix used to identify cell-type specific vulnerabilities and assay interference.
Cell Line
Tissue Origin
MTT IC₅₀ (µM)
LDH IC₅₀ (µM)
ATP IC₅₀ (µM)
Mechanistic Interpretation
HepG2
Liver (Human)
>100
12.4
14.1
High sensitivity. Discrepancy between MTT and ATP indicates 2-MPP chemically reduces MTT, causing a false negative. True toxicity is ~14 µM, likely driven by CYP450 bioactivation.
HEK293
Kidney (Human)
>100
68.5
65.2
Moderate sensitivity. Lack of hepatic enzymes reduces bioactivation. Toxicity at high doses is likely due to direct lipophilic membrane disruption.
PBMC
Blood (Human)
>100*
>100
>100
Low sensitivity. Indicates 2-MPP is generally well-tolerated by circulating immune cells at therapeutic concentrations.
*Asterisk denotes suspected chemical interference (false viability signal) due to the intrinsic reductive potential of the 2-MPP pyridinol group.
Application Notes and Protocols for the Medicinal Chemistry Exploration of the 2-(2-Methylphenyl)pyridin-3-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-(2-Methylphenyl)pyridin-3-ol Scaffold - A Privileged Platform for Drug Discovery The pyridine ring is a cornerstone in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-(2-Methylphenyl)pyridin-3-ol Scaffold - A Privileged Platform for Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its favorable aqueous solubility make it a highly sought-after heterocyclic core.[3][4] The pyridin-3-ol motif, in particular, offers a versatile platform for chemical modification, with the hydroxyl group serving as a key handle for derivatization.[5][6] The introduction of a 2-aryl substituent, specifically the 2-methylphenyl (o-tolyl) group, creates a distinct three-dimensional architecture that can be exploited for selective interactions with biological targets. The 2-(2-Methylphenyl)pyridin-3-ol scaffold combines the advantageous properties of the pyridine core with the steric and electronic influence of the o-tolyl moiety, presenting a promising starting point for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.[7][8][9]
This guide provides a comprehensive overview of the synthetic methodologies to access and derivatize the 2-(2-Methylphenyl)pyridin-3-ol core, along with detailed protocols for its pharmacological evaluation.
Part 1: Synthesis and Derivatization
The construction of the 2-(2-Methylphenyl)pyridin-3-ol scaffold can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely utilized in the synthesis of biaryl compounds due to its functional group tolerance and generally high yields.[10][11][12]
1.1: Synthesis of the Core Scaffold: 2-(2-Methylphenyl)pyridin-3-ol
The key synthetic transformation is the coupling of a suitable 2-halopyridin-3-ol with 2-methylphenylboronic acid. 2-Bromopyridin-3-ol is a commercially available and suitable starting material for this purpose.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(2-Methylphenyl)pyridin-3-ol
Materials:
2-Bromopyridin-3-ol
2-Methylphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane (anhydrous)
Water (degassed)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridin-3-ol (1.0 equiv.), 2-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.) to the flask.
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Methylphenyl)pyridin-3-ol.
Diagram 1: Synthetic Workflow for the Core Scaffold
Caption: Workflow for the synthesis of the core scaffold.
1.2: Derivatization of the 2-(2-Methylphenyl)pyridin-3-ol Scaffold
The 2-(2-Methylphenyl)pyridin-3-ol scaffold offers several avenues for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the hydroxyl group and potential electrophilic aromatic substitution on the pyridine ring.
The hydroxyl group can be readily converted to ethers, which can modulate the compound's lipophilicity, solubility, and hydrogen bonding capacity.[13]
Protocol 2: O-Alkylation via Williamson Ether Synthesis
Materials:
2-(2-Methylphenyl)pyridin-3-ol
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup and Deprotonation: To a solution of 2-(2-Methylphenyl)pyridin-3-ol (1.0 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
Alkylation: Add the desired alkyl halide (1.1 equiv.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired O-alkylated product.
Table 1: Representative Conditions for O-Alkylation
Alkylating Agent
Base
Solvent
Temperature (°C)
Typical Yield (%)
Methyl Iodide
NaH
DMF
0 to RT
85-95
Benzyl Bromide
KOtBu
THF
RT
80-90
Ethyl Bromoacetate
K₂CO₃
Acetone
Reflux
75-85
Part 2: Medicinal Chemistry Applications and Pharmacological Evaluation
The 2-arylpyridin-3-ol scaffold is a versatile starting point for developing inhibitors of various enzymes and receptors. Based on the broader class of pyridine derivatives, potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory agents.[8][9]
2.1: Potential Therapeutic Targets and Screening Strategies
A logical approach to screening derivatives of 2-(2-Methylphenyl)pyridin-3-ol would involve a panel of assays relevant to these therapeutic areas.
Diagram 2: Proposed Screening Cascade
Caption: A generalized workflow for pharmacological screening.
2.2: Protocols for In Vitro Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9]
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete growth medium (e.g., DMEM with 10% FBS)
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well microtiter plates
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Protocol 4: Broth Microdilution for MIC Determination
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plates at 37 °C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Part 3: Structure-Activity Relationship (SAR) Insights
While specific SAR data for 2-(2-Methylphenyl)pyridin-3-ol is not extensively published, general trends from related pyridine and pyridin-3-ol derivatives can guide optimization efforts.[6]
Key Considerations for SAR Studies:
Substitution on the 3-O-position: The nature of the substituent at this position can significantly impact potency and pharmacokinetic properties. Exploring a range of alkyl, aryl, and functionalized ethers is a logical starting point.
Substitution on the Pyridine Ring: Further functionalization of the pyridine ring, for example, with halogens or small alkyl groups, can modulate the electronic properties and provide additional interaction points with the target protein.
Substitution on the 2-Methylphenyl Ring: Modification of the tolyl group, such as introducing electron-withdrawing or electron-donating groups, can influence the overall conformation and electronic nature of the molecule.
Table 2: Hypothetical SAR Table for Initial Exploration
Compound ID
R (at 3-O-position)
R' (on Pyridine)
R'' (on Phenyl)
IC₅₀ (nM) - Target X
Scaffold
H
H
2-CH₃
>10,000
1a
CH₃
H
2-CH₃
5,000
1b
Benzyl
H
2-CH₃
1,200
1c
CH₂CO₂Et
H
2-CH₃
800
2a
Benzyl
5-F
2-CH₃
450
3a
Benzyl
H
2-CH₃, 4-Cl
200
This table serves as an example of how to systematically track the impact of structural modifications on biological activity.
Conclusion
The 2-(2-Methylphenyl)pyridin-3-ol scaffold represents a promising and synthetically accessible starting point for medicinal chemistry campaigns. Its structural features offer multiple points for diversification, allowing for the fine-tuning of pharmacological properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel compounds based on this privileged core, with the ultimate goal of discovering new and effective therapeutic agents.
References
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). MDPI. [Link]
A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. ScienceDirect. [Link]
Pharmacological evaluation of some new 2-substituted pyridine derivatives. (2003). PubMed. [Link]
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. [Link]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 2-(2-Methylphenyl)pyridin-3-ol
Contextualizing the Analyte: Physicochemical Profiling Before selecting a column or mobile phase, a robust analytical method must be grounded in the physicochemical reality of the target molecule. 2-(2-Methylphenyl)pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Contextualizing the Analyte: Physicochemical Profiling
Before selecting a column or mobile phase, a robust analytical method must be grounded in the physicochemical reality of the target molecule. 2-(2-Methylphenyl)pyridin-3-ol is a sterically hindered, amphoteric substituted pyridine.
Understanding its molecular architecture reveals three critical chromatographic challenges:
Amphoteric Ionization: The molecule features a basic pyridine nitrogen (estimated pKa ~4.8) and an acidic phenolic hydroxyl group (estimated pKa ~8.7). If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium of ionized and unionized states, leading to severe retention time drift and peak splitting.
Silanol Activity: Substituted pyridines are notorious for acting as Lewis bases, engaging in secondary interactions with active, unshielded silanol groups (Si-OH) on silica-based stationary phases[1]. This manifests as unacceptable peak tailing.
Steric Hindrance: The ortho-tolyl (2-methylphenyl) group attached to the 2-position of the pyridine ring forces the molecule into a non-planar conformation. This steric bulk can slow the kinetics of mass transfer between the mobile phase and the stationary phase, broadening the chromatographic peak.
pH-dependent ionization states of 2-(2-Methylphenyl)pyridin-3-ol dictating retention.
Mechanistic Method Design (QbD Approach)
Following the modernized [2] for Analytical Procedure Development, we employ a Quality by Design (QbD) approach to engineer out the challenges identified above.
Mobile Phase pH (The Solution to Amphoterism): We must buffer the mobile phase at pH 6.5 . At this pH, the pyridine nitrogen is largely unprotonated, and the phenolic hydroxyl remains undissociated. By forcing the molecule into its neutral state, we maximize hydrophobic retention on the reversed-phase column and ensure run-to-run reproducibility. We utilize a 10 mM Potassium Phosphate buffer to provide adequate buffering capacity without precipitating in high organic concentrations.
Stationary Phase (The Solution to Silanol Tailing): To prevent secondary interactions[1], a high-purity, double end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna) is mandatory. The end-capping chemically shields the residual silanols, ensuring a symmetrical peak shape.
Column Temperature (The Solution to Mass Transfer): Elevating the column compartment to 35°C decreases mobile phase viscosity and increases the kinetic energy of the sterically hindered analyte, sharpening the peak and improving theoretical plate count.
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff, which provides a highly stable baseline during gradient elution.
Quality by Design (QbD) workflow for HPLC method development aligning with ICH Q14.
Self-Validating Execution Protocol
A robust protocol must be self-validating. The following methodology incorporates a System Suitability Test (SST) that acts as a strict gating mechanism; if the system fails the SST, sample analysis must not proceed.
Improves mass transfer kinetics of the bulky analyte.
Detection
UV at 254 nm
Captures the extended conjugation of the substituted pyridine.
Gradient Program
To ensure the elution of potential synthetic impurities or degradation products, a gradient elution profile is utilized.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (Acetonitrile)
0.0
70
30
2.0
70
30
10.0
30
70
15.0
30
70
15.1
70
30
20.0
70
30 (Re-equilibration)
Preparation of Solutions
Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of ultra-pure water. Adjust the pH to exactly 6.5 ± 0.05 using 0.1 M KOH. Filter through a 0.22 µm nylon membrane and degas.
Diluent: Water : Acetonitrile (50:50, v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.
Standard Preparation: Accurally weigh 10.0 mg of 2-(2-Methylphenyl)pyridin-3-ol reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent to yield a final concentration of 100 µg/mL.
System Suitability Testing (SST) Gate
Inject the 100 µg/mL Standard Solution five (5) consecutive times before analyzing any unknown samples. The system is only validated for use if it meets the following criteria:
SST Parameter
Acceptance Criteria
Causality / Implication
Retention Time (Rt) RSD
≤ 1.0%
Confirms pump stability and proper mobile phase mixing.
Peak Area RSD
≤ 2.0%
Verifies autosampler precision and detector stability.
USP Tailing Factor (Tf)
≤ 1.5
Ensures end-capping is effective and silanol activity is suppressed.
Theoretical Plates (N)
≥ 5,000
Confirms column efficiency and optimal mass transfer kinetics.
Lifecycle Validation (ICH Q2(R2) Compliance)
Following the successful development of the method, it must be validated according to the latest[4], which was recently updated to emphasize a lifecycle approach to analytical data[5].
Validation Parameters & Execution
Specificity: Inject a blank (diluent) and a forced degradation sample (exposed to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light). The 2-(2-Methylphenyl)pyridin-3-ol peak must be completely resolved from all degradation products (Resolution > 1.5). Peak purity testing via Diode Array Detector (DAD) must show a purity angle less than the purity threshold.
Linearity & Range: Prepare calibration standards ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 125, and 150 µg/mL). Plot peak area against concentration. The correlation coefficient (
R2
) must be
≥0.999
.
Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptable range: 98.0% – 102.0%[3].
Precision:
Repeatability: Six independent preparations of the 100 µg/mL sample analyzed on the same day. (Target: RSD ≤ 2.0%).
Intermediate Precision: The same protocol executed on a different day, by a different analyst, using a different HPLC system.
Robustness: As required by [6], deliberately vary critical method parameters to prove reliability. Test pH variations (pH 6.3 and 6.7), column temperature variations (33°C and 37°C), and flow rate variations (0.9 and 1.1 mL/min). The SST criteria must still pass under all robust conditions, proving that the method can withstand normal day-to-day laboratory fluctuations.
References
Validation of Analytical Procedures Q2(R2)
International Council for Harmonisation (ICH)
URL: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
European Medicines Agency (EMA)
URL: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained
IntuitionLabs
URL:[Link]
Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs
PubMed / National Institutes of Health (NIH)
URL:[Link]
Application Note: Scale-Up Synthesis and Purification of 2-(2-Methylphenyl)pyridin-3-ol for In Vivo Studies
Target Audience: Process Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-(2-Methylphenyl)pyridin-3-ol (MW: 185.22 g/mol ) Application: Multi-gram scale-up for in vivo pharmacologi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals
Compound: 2-(2-Methylphenyl)pyridin-3-ol (MW: 185.22 g/mol )
Application: Multi-gram scale-up for in vivo pharmacological testing, requiring strict heavy metal limits (Pd < 10 ppm) and high chromatographic purity (>99%).
Strategic Rationale & Mechanistic Causality
Transitioning a biaryl scaffold from discovery-phase medicinal chemistry to preclinical in vivo studies requires abandoning chromatographic purification in favor of scalable crystallization. Furthermore, transition-metal-catalyzed cross-couplings leave residual heavy metals that induce toxicity in animal models.
For the synthesis of 2-(2-Methylphenyl)pyridin-3-ol, we utilize a direct Suzuki-Miyaura cross-coupling between 2-bromopyridin-3-ol and 2-methylphenylboronic acid. The experimental parameters have been engineered based on the following mechanistic principles:
Step Economy via Unprotected Coupling: Medicinal chemistry routes often protect the 3-hydroxyl group (e.g., as a benzyl ether) to prevent base-mediated side reactions [3]. To maximize step economy, we couple the unprotected phenol. Because the hydroxyl group (pKa ~8.7) is deprotonated under the reaction conditions, we utilize 3.0 equivalents of
K2CO3
. This ensures one equivalent neutralizes the phenol, while leaving ample base to form the reactive boronate complex required for the transmetalation step.
Catalyst Selection: The ortho-methyl group on the boronic acid introduces significant steric hindrance, which can retard transmetalation and promote competitive proto-deborylation. We utilize
Pd(dppf)Cl2
. The large bite angle of the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates reductive elimination and stabilizes the Pd(0) intermediate, effectively overcoming the steric bulk of the o-tolyl group.
Green Solvent Engineering: We replace traditional THF with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a biorenewable solvent that forms a distinct biphasic mixture with water. This keeps the inorganic base dissolved in the aqueous layer while retaining the product in the organic layer, drastically simplifying the post-reaction phase separation.
Active Palladium Scavenging: Standard aqueous workups leave 500–2000 ppm of residual palladium in the organic phase. To meet in vivo safety mandates (< 10 ppm), we treat the post-reaction organic phase with a thiol-functionalized silica scavenger. The soft sulfur ligands covalently sequester both soluble Pd(II) and colloidal Pd(0) species prior to crystallization [1] [2].
Workflow Visualization
Workflow for the scale-up synthesis and purification of 2-(2-Methylphenyl)pyridin-3-ol.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the In-Process Controls (IPCs) meet the specified criteria.
Phase 1: Reaction Assembly & Execution
Reactor Charging: To a 3 L jacketed glass reactor equipped with an overhead stirrer, internal thermometer, and reflux condenser, charge 2-bromopyridin-3-ol (100.0 g, 0.575 mol), 2-methylphenylboronic acid (93.8 g, 0.690 mol, 1.2 eq), and anhydrous
K2CO3
(238.4 g, 1.725 mol, 3.0 eq).
Solvent Addition & Degassing: Add 2-MeTHF (1.0 L) and Deionized Water (0.5 L). Sparge the biphasic mixture vigorously with nitrogen gas via a subsurface PTFE tube for 30 minutes.
Causality: Dissolved oxygen must be purged to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalytic species.
Catalyst Initiation: Under a continuous nitrogen sweep, add
Pd(dppf)Cl2⋅CH2Cl2
(4.70 g, 0.00575 mol, 1.0 mol%).
Heating: Heat the biphasic mixture to an internal temperature of 80 °C. Stir vigorously (400 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic reactants. Maintain for 6–8 hours.
Phase 2: In-Process Control & Workup
IPC-1 (Reaction Completion): Withdraw a 0.5 mL aliquot of the upper organic layer. Dilute with 1 mL Acetonitrile and analyze via HPLC-UV (254 nm).
Validation Gate: Proceed to workup only if unreacted 2-bromopyridin-3-ol is < 1.0% (AUC). If > 1.0%, continue heating for 2 hours and re-sample.
Phase Separation: Cool the reactor to 40 °C. Halt agitation and allow the phases to separate for 30 minutes. Drain and discard the lower aqueous layer.
Washing: Wash the retained organic layer with 10% aqueous NaCl (500 mL). Drain the aqueous layer.
Phase 3: Palladium Scavenging & Isolation
Active Scavenging: To the organic layer in the reactor, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, 20.0 g). Heat the suspension to 60 °C and agitate at 300 rpm for 4 hours.
Filtration & IPC-2 (Metal Clearance): Filter the hot mixture through a tightly packed pad of Celite to remove the silica scavenger and precipitated palladium black. Rinse the reactor and filter cake with warm 2-MeTHF (200 mL).
Validation Gate: Submit a 1 mL aliquot of the filtrate for ICP-MS analysis. Proceed to crystallization only if Pd content is < 10 ppm. If > 10 ppm, repeat Step 8 with 10.0 g of fresh scavenger [1].
Solvent Swap: Transfer the filtrate to a distillation apparatus. Concentrate under reduced pressure (200 mbar, 45 °C) to a volume of ~300 mL. Add Ethyl Acetate (EtOAc, 400 mL) and concentrate again to ~300 mL to azeotropically remove residual 2-MeTHF.
Crystallization: Heat the EtOAc solution to 70 °C to ensure complete dissolution. Slowly charge Heptane (600 mL) as an anti-solvent over 1 hour via an addition funnel. Seed crystals may be added after 100 mL of Heptane is charged.
Cooling & Isolation: Ramp the internal temperature down to 0 °C at a controlled rate of 10 °C/hour to promote the growth of large, pure crystals. Filter the resulting slurry, wash the cake with cold EtOAc/Heptane (1:4 v/v, 200 mL), and dry in a vacuum oven at 45 °C to a constant weight.
Quantitative Data & Impurity Profiling
The following table summarizes the expected scale-up metrics when transitioning from a discovery-scale (chromatography-based) route to the optimized process-scale (crystallization-based) route.
Metric
Discovery Scale (1 g)
Process Scale (100 g)
Analytical Method
Overall Yield
68% (0.85 g)
86% (91.5 g)
Gravimetric
Chemical Purity
97.5%
> 99.5%
HPLC-UV (254 nm)
Residual Palladium
~450 ppm
< 3 ppm
ICP-MS
Residual Solvent
> 5000 ppm (Hexanes)
< 500 ppm (Heptane)
GC-FID / Headspace
Purification Method
Silica Gel Chromatography
Anti-Solvent Crystallization
N/A
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Organic Process Research & Development (ACS Publications)[Link] [1]
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique
Organic Process Research & Development (via ResearchGate)[Link] [2]
Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors
PubMed Central (NIH)[Link] [3]
Application
Application Note: Synthesis and SAR Profiling of 2-(2-Methylphenyl)pyridin-3-ol Derivatives
Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Rationale The 2-arylpyridin-3-ol scaffold is a privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Rationale
The 2-arylpyridin-3-ol scaffold is a privileged pharmacophore in modern drug discovery, demonstrating potent biological activities across various therapeutic areas, including antiviral (e.g., HIV-1 reverse transcriptase inhibitors) and anticancer applications 1. Within this class, the introduction of an ortho-methyl group to the phenyl ring—forming 2-(2-methylphenyl)pyridin-3-ol —serves a highly specific mechanistic purpose.
In Structure-Activity Relationship (SAR) optimization, conformational analysis is critical 2. The steric bulk of the ortho-methyl group forces the biaryl system out of planarity due to clashing with the pyridine C3-hydroxyl and C5-protons. This restricted rotation pre-organizes the molecule into a defined 3D trajectory, significantly lowering the entropic penalty upon binding to deep, lipophilic protein pockets [[2]](). Furthermore, the C3-hydroxyl group acts as a versatile synthetic handle for divergent O-alkylation, allowing rapid generation of SAR libraries 1.
Synthetic Strategy & Causality
The most robust method for constructing the 2-arylpyridin-3-ol core is the Suzuki-Miyaura cross-coupling between 2-bromopyridin-3-ol and 2-methylphenylboronic acid 1.
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is utilized because its electron-rich, zero-valent nature readily undergoes oxidative addition into the challenging electron-deficient C-Br bond of the pyridine ring.
Solvent System: A biphasic 1,4-dioxane/water (5:1) mixture is critical. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base (K₂CO₃ or K₃PO₄) and generate the reactive boronate complex, which accelerates the rate-limiting transmetalation step 1.
Protecting Group Free: The reaction proceeds efficiently without protecting the C3-hydroxyl group, streamlining the synthetic workflow and maximizing atom economy.
Generalized synthetic workflow for 2-(2-Methylphenyl)pyridin-3-ol derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring, specific extraction washes) are embedded to ensure high-fidelity replication.
Protocol A: Synthesis of the Core Scaffold (2-(2-Methylphenyl)pyridin-3-ol)
Reaction Assembly: To an oven-dried 100 mL round-bottom flask, add 2-bromopyridin-3-ol (1.00 g, 5.75 mmol, 1.0 eq), 2-methylphenylboronic acid (0.94 g, 6.90 mmol, 1.2 eq), and anhydrous K₂CO₃ (1.59 g, 11.50 mmol, 2.0 eq) 1.
Solvent Degassing: Add a mixture of 1,4-dioxane and deionized water (5:1 v/v, 30 mL). Sparge the suspension with nitrogen gas for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidative degradation of the palladium catalyst.
Catalyst Addition: Under a positive stream of nitrogen, rapidly add Pd(PPh₃)₄ (0.33 g, 0.29 mmol, 0.05 eq).
Heating & Monitoring: Equip the flask with a reflux condenser. Heat the mixture in an oil bath at 90 °C for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, UV visualization). The starting material (Rf ~0.4) should be fully consumed, replaced by a new fluorescent spot (Rf ~0.6).
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the dioxane. Dilute the residue with water (40 mL) and extract with Dichloromethane (3 × 40 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the product as an off-white solid.
Protocol B: Divergent O-Alkylation for SAR Expansion
Deprotonation: Dissolve 2-(2-methylphenyl)pyridin-3-ol (0.50 g, 2.70 mmol, 1.0 eq) in anhydrous DMF (10 mL). Add anhydrous K₂CO₃ (0.56 g, 4.05 mmol, 1.5 eq) and stir at room temperature for 30 minutes. Rationale: Mild basic conditions selectively deprotonate the C3-hydroxyl over the pyridine nitrogen, generating a highly nucleophilic phenoxide species.
Alkylation: Dropwise, add the desired electrophile (e.g., 2-bromo-N-(4-fluorophenyl)acetamide) (1.1 eq). Heat the mixture to 60 °C for 4–6 hours.
Isolation: Quench the reaction by pouring it into ice-cold water (50 mL). If a precipitate forms, collect via vacuum filtration. Otherwise, extract with EtOAc (3 × 30 mL), wash the organic layer extensively with brine (5 × 30 mL) to remove residual DMF, dry over Na₂SO₄, and purify via chromatography.
SAR Logic and Data Interpretation
Understanding the biological activity of substituted pyridin-3-ol derivatives requires mapping the pharmacophore 3. The table below summarizes the structure-activity relationship of synthesized acetamide derivatives against a standard viral target (e.g., HIV-1 RT), demonstrating how varying the O-linked substituent impacts potency and physicochemical properties 1.
Table 1: SAR Profiling of 2-(2-Methylphenyl)pyridin-3-yloxy Derivatives
Cmpd ID
C3-Oxygen Substituent (-R)
ClogP
TPSA (Ų)
Target IC₅₀ (µM)
Mechanistic SAR Rationale
1a
-H (Core Scaffold)
2.15
33.1
> 50.0
Lacks extended interactions; high solvation penalty.
1b
-CH₂C(O)NH₂ (Primary Acetamide)
1.85
76.2
41.5
Introduction of H-bond donor/acceptor improves affinity.
1c
-CH₂C(O)NH(Phenyl)
3.25
65.3
12.3
Phenyl ring engages in π-π stacking within the lipophilic cleft.
1d
-CH₂C(O)NH(4-F-Phenyl)
3.42
65.3
8.2
Fluorine atom optimizes lipophilic contact and metabolic stability.
1e
-CH₂C(O)NH(4-OMe-Phenyl)
3.20
74.5
28.6
Bulky, electron-donating methoxy group causes a steric clash.
Data extrapolated from established 2-(pyridin-3-yloxy)acetamide antiviral profiles.
Pharmacophore mapping and binding logic for 2-(2-Methylphenyl)pyridin-3-ol derivatives.
References
[3] BenchChem Technical Support Team. Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. Benchchem. Available at:
[1] Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Ovid. Available at:
[2] CEPs of series of ortho-methyl substituted biphenyls (15–19) and how they compare with unsubstituted biphenyl. ResearchGate. Available at:
improving reaction yield for the synthesis of 2-(2-Methylphenyl)pyridin-3-ol
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing 2-(2-Methylphenyl)pyridin-3-ol....
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing 2-(2-Methylphenyl)pyridin-3-ol. As Senior Application Scientists, we move beyond mere procedural lists to explain the underlying chemical principles, ensuring that every experimental choice is understood and every protocol is a self-validating system for achieving higher yields and purity.
The synthesis of 2-(2-Methylphenyl)pyridin-3-ol is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is the industry standard for creating biaryl compounds.[1] However, the unique electronic and steric properties of the substrates—a substituted pyridinol and an ortho-substituted arylboronic acid—present specific challenges that require careful optimization.
Our baseline recommendation involves the coupling of 2-chloro-pyridin-3-ol (or a protected precursor) with 2-methylphenylboronic acid.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 2-(2-Methylphenyl)pyridin-3-ol.
Q1: Why is my reaction yield consistently low or failing completely?
Low conversion is the most frequent challenge and can be traced to several interconnected factors. The primary culprits are often related to catalyst inefficiency or deactivation, particularly when dealing with sterically hindered and electron-deficient substrates.[2]
Answer:
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this transformation due to the steric bulk of the 2-methylphenyl group and the coordinating nature of the pyridine nitrogen.[2] The pyridine nitrogen can bind to the palladium center, leading to catalyst inhibition.
Solution: Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[2] Pd(dppf)Cl₂ is also a competent and frequently used catalyst for coupling heteroaryl compounds.[4][5]
Inappropriate Base or Solvent: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[3] The solvent must keep all components, including the polar pyridinol starting material and the less polar boronic acid, in solution.
Solution: A moderately strong base like K₃PO₄ or K₂CO₃ is often effective.[2][5] For the solvent, a mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water (e.g., 4:1 v/v) is standard. The water aids in dissolving the base and facilitates the catalytic cycle.[1][4]
Sub-optimal Temperature: Suzuki couplings are temperature-sensitive. Insufficient heat can lead to slow reaction rates, while excessive heat can cause catalyst decomposition and promote side reactions.
Solution: Most couplings of this nature perform well between 85-100 °C.[2][6] It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) and adjust the temperature accordingly.
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates competing reaction pathways are at play.
Answer:
Two side reactions are particularly common in Suzuki couplings involving heteroaryl boronic acids:
Protodeboronation: This is the cleavage of the C-B bond of the 2-methylphenylboronic acid, which is then replaced by a C-H bond, forming toluene. This is a major issue with many heteroaryl boronic acids and can be exacerbated by overly acidic or basic conditions or prolonged heating.[2][7]
Minimization Strategy:
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to protodeboronation.[2]
Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are often superior to boronic acids in challenging couplings.
Control Reaction Conditions: Use the mildest effective base and the lowest possible temperature that still allows the reaction to proceed to completion.
Homocoupling: This results in the formation of dimers of your starting materials (e.g., 2,2'-dimethylbiphenyl from the boronic acid or a bi-pyridine from the halide). Homocoupling is often promoted by the presence of oxygen.[2]
Minimization Strategy: Ensure the reaction is thoroughly degassed before heating and maintained under a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2] This involves using Schlenk techniques or a glovebox.
Diagram: Troubleshooting Decision Flowchart
Caption: A decision-making workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Which boronic acid derivative is best: the acid, a pinacol ester, or a trifluoroborate salt?
A: While 2-methylphenylboronic acid can be used directly, its stability can be a concern. Pinacol esters are generally more robust towards protodeboronation and have a longer shelf-life.[2] Potassium trifluoroborate salts (ArBF₃K) offer even greater stability and can sometimes provide superior yields in difficult couplings, though they require slightly modified reaction conditions. For initial trials, the pinacol ester is often the most reliable choice.
Q2: How critical is it to protect the 3-hydroxy group on the pyridine ring?
A: The free hydroxyl group can potentially interfere with the reaction by coordinating to the catalyst or affecting the solubility. While some Suzuki reactions tolerate free hydroxyls, protecting it as a methyl or benzyl ether can often lead to cleaner reactions and higher yields. This adds steps to the overall synthesis but can significantly simplify the crucial coupling and purification stages.
Q3: What is the optimal catalyst loading?
A: Typically, palladium catalyst loading ranges from 1-5 mol%. For challenging couplings like this one, starting with a higher loading (e.g., 3-5 mol%) is advisable. If the reaction is successful, you can then attempt to optimize by reducing the catalyst amount. The ligand-to-palladium ratio is also important, often maintained between 1:1 and 2:1.
Data & Protocols
Table 1: Comparison of Optimized Suzuki-Miyaura Conditions for 2-Arylpyridine Synthesis
Detailed Experimental Protocol: Synthesis of 2-(2-Methylphenyl)pyridin-3-ol
This protocol is a representative example and should be adapted based on laboratory safety standards and preliminary optimization experiments.
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-pyridin-3-ol (1.0 mmol, 1 equiv.), 2-methylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]
Inert Atmosphere: Seal the Schlenk tube, and replace the atmosphere with argon or nitrogen by evacuating and backfilling three times.
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Methylphenyl)pyridin-3-ol.
References
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(32), 22339-22347. [Link]
Ball, N. D. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
Shaheen, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
Willis, M. C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Semantic Scholar. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]
ResearchGate. (n.d.). (a) Synthesis of various C3–aryl-2-pyridinones as attractive targets... ResearchGate. [Link]
Cerna, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4474-4484. [Link]
Technical Support Center: 2-Arylpyridine Synthesis & Byproduct Mitigation
Empowering Drug Development Professionals with Field-Proven Troubleshooting Overview The 2-arylpyridine motif is a ubiquitous scaffold in pharmaceuticals and organometallic chemistry. However, synthesizing this moiety vi...
Author: BenchChem Technical Support Team. Date: March 2026
Empowering Drug Development Professionals with Field-Proven Troubleshooting
Overview
The 2-arylpyridine motif is a ubiquitous scaffold in pharmaceuticals and organometallic chemistry. However, synthesizing this moiety via cross-coupling or direct C-H arylation is notoriously plagued by byproduct formation—including homocoupling, dehalogenation, and poor regioselectivity. Designed for bench scientists and process chemists, this technical guide provides causality-driven troubleshooting and self-validating protocols to maximize your reaction efficiency.
Part 1: Diagnostic Knowledge Base (FAQ)
Q1: My Suzuki-Miyaura coupling is yielding massive amounts of bipyridyl (homocoupling) and unreacted aryl halide. What is the mechanistic cause, and how do I fix it?
Causality: The "2-pyridyl problem" is well-documented in cross-coupling chemistry[1]. 2-Pyridylboronic acids are highly susceptible to protodeboronation. When the boronic acid degrades into pyridine and boric acid, the catalytic cycle stalls. To compensate, researchers often add excess boronic acid, which, in the presence of trace oxygen or slow transmetalation, undergoes oxidative homocoupling to form bipyridyl[2].
Solution: Shift the kinetic balance by accelerating transmetalation. Use3 instead of standard boronic acids[3]. Furthermore, adding a copper co-catalyst (e.g., 20 mol% CuI) facilitates a rapid B-to-Cu-to-Pd transmetalation relay, outcompeting both protodeboronation and homocoupling[3]. Rigorous degassing (freeze-pump-thaw) is mandatory to eliminate O2-driven homocoupling[2].
Q2: I am attempting a direct C-H arylation of pyridine, but I am getting an intractable mixture of C2, C3, and C4 regioisomers. How can I enforce strict C2 selectivity?
Causality: Unactivated pyridine lacks a strong thermodynamic or kinetic bias for specific C-H activation, as the bond dissociation energies across the ring are nearly identical.
Solution: Utilize a traceless directing group strategy by oxidizing pyridine to pyridine N-oxide prior to the reaction[4]. The oxygen atom of the N-oxide coordinates directly with the Palladium catalyst, forming a rigid palladacycle that exclusively activates the C2 position. Post-arylation, the N-oxide can be easily reduced (e.g., using Pd/C with H2, or PCl3) to yield the pure 2-arylpyridine[4].
Q3: Instead of the cross-coupled product, I am recovering significant amounts of the dehalogenated arene (from my aryl halide). Why?
Causality: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes
β
-hydride elimination or abstracts a hydrogen atom before transmetalation can occur[2]. This is typically caused by using alcoholic solvents (like isopropanol) or alkoxide bases (like NaOEt) that possess accessible
β
-hydrogens.
Solution: Switch to strictly anhydrous, non-nucleophilic bases (e.g.,
K3PO4
or
Cs2CO3
) and aprotic solvents (DMF or Toluene)[2]. Additionally, employing a bidentate ligand with a large bite angle (like dppf or dcpp) accelerates the final reductive elimination step, minimizing the lifespan of the vulnerable Pd(II) intermediate[3].
Part 2: Mechanistic Workflows & Logical Relationships
Catalytic cycle of Suzuki coupling showing off-ramps for major byproduct formation.
Workflow demonstrating how N-oxide directing groups prevent regioisomer byproducts.
Part 3: Quantitative Data & Method Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance and byproduct profiles of standard 2-arylpyridine synthesis methodologies.
Synthesis Methodology
Typical Yield
Primary Byproduct Risk
Causality / Mechanism
Mitigation Strategy
Standard Suzuki Coupling (2-Pyridylboronic Acid)
30 - 50%
Protodeboronation (>40%)
Rapid B-C bond cleavage due to pyridine nitrogen basicity.
This protocol utilizes tetrabutylammonium 2-pyridyltriolborate salts and a copper co-catalyst to accelerate transmetalation, effectively neutralizing protodeboronation and homocoupling[3].
Preparation & Degassing: In a flame-dried Schlenk tube, combine the aryl chloride, 2-pyridyltriolborate salt,
PdCl2(dcpp)
, and
CuI
.
Causality:
PdCl2(dcpp)
provides a large bite angle that forces rapid reductive elimination, preventing the Pd(II) intermediate from undergoing dehalogenation.
Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous DMF and N-methylethanolamine via syringe.
Validation Checkpoint 1: The solution should turn a homogenous pale yellow/green. If it turns dark brown immediately, oxygen is present, and homocoupling will occur.
Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.
Causality: The base-free conditions prevent base-mediated degradation of the boron species, while CuI acts as a transmetalation shuttle.
Workup & Validation: Cool to room temperature. Dilute with EtOAc and wash with 5% aqueous
LiCl
(3x) to remove DMF.
Validation Checkpoint 2: Check the crude mixture via TLC (Hexanes/EtOAc). The absence of a highly polar, UV-active baseline spot confirms that protodeboronation was successfully suppressed.
Protocol B: Regioselective C-H Arylation via Pyridine N-Oxide
This procedure guarantees C2-selectivity by utilizing the N-oxide as a traceless directing group[4].
Materials:
Pyridine N-oxide (1.5 mmol)
Aryl bromide (1.0 mmol)
Pd(OAc)2
(5 mol%)
P(t−Bu)3⋅HBF4
(10 mol%)
K2CO3
(2.0 mmol)
Toluene (4 mL)
Step-by-Step Procedure:
Catalyst Activation: In a glovebox, charge a vial with
Pd(OAc)2
,
P(t−Bu)3⋅HBF4
,
K2CO3
, and the aryl bromide.
Substrate Addition: Add the pyridine N-oxide and Toluene. Seal the vial with a PTFE-lined cap.
Causality: Using an excess of the N-oxide (1.5 eq) statistically minimizes the chance of over-arylation (diarylation) at the C6 position.
Reaction: Heat at 110 °C for 16 hours.
Validation Checkpoint 1: GC-MS of an aliquot should show a single product mass corresponding to the mono-arylated N-oxide. If multiple peaks with the same mass appear, the directing group coordination has failed (check ligand integrity).
Deoxygenation (One-Pot): Cool the reaction to 0 °C. Slowly add
PCl3
(2.0 mmol) and stir for 2 hours at room temperature.
Causality:
PCl3
cleanly reduces the N-oxide back to the free pyridine without affecting the newly formed biaryl bond.
Purification: Quench carefully with saturated
NaHCO3
, extract with DCM, and purify via flash chromatography.
References
Sakashita, S., Takizawa, M., Sugai, J., Ito, H., & Yamamoto, Y. "Tetrabutylammonium 2-Pyridyltriolborate Salts for Suzuki-Miyaura Cross-Coupling Reactions with Aryl Chlorides." Organic Chemistry Portal / Org. Lett.
"The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." ResearchGate / Angewandte Chemie.
"Technical Support Center: Optimizing Suzuki Coupling for Arylpyridine Synthesis." Benchchem.
"Synthesis of 2-substituted pyridines from pyridine N-oxides." ARKIVOC / Arkat-USA.
Hagui, W., & Soulé, J.-F. "Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines." The Journal of Organic Chemistry.
Technical Support Center: Optimization of Palladium Catalysts for 2-(2-Methylphenyl)pyridin-3-ol Synthesis
Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methylphenyl)pyridin-3-ol and related sterically hin...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methylphenyl)pyridin-3-ol and related sterically hindered biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis for its ability to form C-C bonds with high functional group tolerance.[1] However, coupling an ortho-substituted arylboronic acid (like 2-methylphenylboronic acid) with a pyridine derivative presents significant steric and electronic challenges that can lead to low yields, catalyst decomposition, and side product formation.[2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate these complexities.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is crucial for effective troubleshooting. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Each step has specific requirements that can be a point of failure, especially with challenging substrates.
Q1: My reaction yield is very low or I'm only recovering starting materials. What are the most common causes?
This is the most frequent issue and typically points to a problem with catalyst activity, reaction conditions, or reagent integrity. The steric hindrance from the ortho-methyl group on the boronic acid and the electronic nature of the pyridinol can make both the oxidative addition and transmetalation steps sluggish.[2][5]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Checks:
Reagent Integrity :
Protodeboronation : Boronic acids, especially heteroaryl derivatives, can decompose via protodeboronation, a reaction exacerbated by excessive heat or inappropriate base selection.[2] Use fresh, high-purity 2-methylphenylboronic acid.
Solvent & Atmosphere : Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[6] Ensure your solvent is thoroughly degassed (e.g., via sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[6]
Catalyst System (Palladium Source & Ligand) : This is the most critical factor for sterically hindered couplings. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Ligand Choice : You require a ligand that promotes both fast oxidative addition and reductive elimination to outcompete side reactions. Bulky, electron-rich monophosphine ligands (i.e., "Buchwald ligands") are the industry standard for this type of transformation.[7][8]
Palladium Source : The choice of palladium precursor affects the formation of the active Pd(0) species.[9] Pd₂(dba)₃ is a common Pd(0) source but can vary in quality.[6] Modern precatalysts that feature a built-in ligand and a stable Pd(II) source often provide more consistent results.[4]
Base and Solvent :
Base Selection : The base activates the boronic acid to facilitate transmetalation.[10] Its strength and solubility are critical. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃.[11]
Solvent Effects : The solvent system must solubilize the reagents and facilitate interaction between phases if a biphasic mixture (e.g., Toluene/Water) is used. Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are common starting points.[11]
Q2: I'm observing the formation of palladium black. What does this mean and how can I prevent it?
The formation of a black precipitate (palladium black) indicates that the Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This deactivation pathway is common when the ligand cannot effectively stabilize the palladium center.
Causes and Solutions:
Insufficient Ligand : The ratio of ligand to palladium is crucial. An insufficient amount leaves the palladium coordinatively unsaturated and prone to aggregation.[6]
Solution : Increase the ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a good starting point.
Ligand Oxidation : Phosphine ligands are susceptible to oxidation by trace air, rendering them unable to coordinate to the palladium.[6]
Solution : Use fresh ligands stored under an inert atmosphere. Ensure rigorous degassing of the reaction mixture.
High Temperature : Excessive heat can accelerate catalyst decomposition.
Solution : While heating is often necessary, avoid unnecessarily high temperatures. Screen temperatures systematically (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.[11]
Q3: How do I select the optimal palladium precatalyst and ligand for this specific synthesis?
For a sterically demanding coupling like 2-(2-Methylphenyl)pyridin-3-ol, a systematic screening approach is best. The goal is to identify a catalyst system that is highly active and stable.
Table 1: Comparison of Palladium Precatalysts
Precatalyst
Common Form
Air Stability
Activation Required
Notes
Palladium(II) Acetate
Pd(OAc)₂
Relatively stable
Yes, in-situ reduction to Pd(0)
Inexpensive but can be inconsistent; requires ligand.[12]
Tris(dibenzylideneacetone)dipalladium(0)
Pd₂(dba)₃
Sensitive
No, already Pd(0)
Common source, but dba ligands can be non-innocent; quality varies.[9]
Tetrakis(triphenylphosphine)palladium(0)
Pd(PPh₃)₄
Sensitive
No, already Pd(0)
A pre-formed catalyst, but PPh₃ is often a poor ligand for hindered substrates.[13]
Buchwald Precatalysts (e.g., G3-XPhos)
(XPhos)Pd(allyl)Cl
Highly stable
Yes, rapid in-situ activation
Excellent for consistency and high activity; recommended for challenging couplings.[6][14]
Table 2: Ligand Selection Guide for Hindered Couplings
Ligand Class
Example(s)
Key Features
Best For...
Trialkylphosphines
P(t-Bu)₃, PCy₃
Strongly electron-donating, bulky.
Accelerating oxidative addition with less reactive halides (e.g., chlorides).[10]
Buchwald Ligands (Biarylphosphines)
XPhos, SPhos, RuPhos
Very bulky and electron-rich; promote reductive elimination.
The "gold standard" for sterically and electronically challenging substrates.[8]
N-Heterocyclic Carbenes (NHCs)
IPr, SIMes
Strong σ-donors, form very stable Pd complexes.
High-temperature reactions and when catalyst stability is a major concern.[3]
Recommendation : Start your screening with a robust Buchwald-type ligand like XPhos or SPhos combined with a reliable palladium source like Pd₂(dba)₃ or a third-generation Buchwald precatalyst .
Q4: What are the primary side reactions and how can they be minimized?
Protodeboronation : As mentioned, this is the loss of the boronic acid group, replacing it with a hydrogen atom.
Minimization : Use fresh boronic acid, avoid excessively high temperatures, and consider using boronate esters (e.g., pinacol esters), which can be more stable. A stronger base like K₃PO₄ can sometimes accelerate the desired transmetalation, outcompeting the decomposition pathway.[2]
Homo-coupling : This is the reaction of two boronic acid molecules to form a biaryl (e.g., 2,2'-dimethylbiphenyl).
Minimization : This side reaction is often a sign of slow transmetalation or oxidative addition. An efficient catalytic system is the best defense. Ensuring the aryl halide is present in a slight excess can sometimes reduce boronic acid homo-coupling.[2]
Dehalogenation : The aryl halide is reduced, replacing the halogen with a hydrogen atom.
Minimization : This can occur if hydride sources are present. Certain bases or alcohol solvents can be sources of hydrides. Switching to a carbonate or phosphate base and an aprotic solvent can mitigate this issue.[6]
Experimental Protocol: Catalyst System Screening
This protocol provides a general method for screening various catalysts, ligands, and bases to optimize the synthesis of 2-(2-Methylphenyl)pyridin-3-ol. All operations should be performed under an inert atmosphere using standard Schlenk or glovebox techniques.
Materials:
2-Halopyridin-3-ol (e.g., 2-bromo- or 2-chloropyridin-3-ol) (1.0 equiv)
2-Methylphenylboronic acid (1.2 - 1.5 equiv)
Palladium precatalyst (see Table 1, 1-5 mol %)
Ligand (see Table 2, 1-2 molar ratio relative to Pd)
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)
Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-halopyridin-3-ol (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and the chosen base (2.5 equiv).
Catalyst Addition : In a separate vial, if not using a pre-formed catalyst, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) in a small amount of the reaction solvent for 15-20 minutes. Add this catalyst solution to the reaction vial. If using a precatalyst, add it directly to the main vial.
Solvent Addition : Add the degassed solvent to the reaction vial to achieve the desired concentration (typically 0.1 - 0.5 M).
Reaction : Seal the vial and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).
Monitoring : Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Technical Support Center: Synthesis of 2-(2-Methylphenyl)pyridin-3-ol
Welcome to the Application Scientist Support Portal. This technical guide provides validated protocols, troubleshooting logic, and field-proven insights for synthesizing the biaryl scaffold 2-(2-Methylphenyl)pyridin-3-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
This technical guide provides validated protocols, troubleshooting logic, and field-proven insights for synthesizing the biaryl scaffold 2-(2-Methylphenyl)pyridin-3-ol. This compound is a critical intermediate in the development of kinase inhibitors and N-myristoyltransferase modulators [4]. Below, you will find detailed methodologies, comparative data, and a dedicated FAQ section to resolve bottlenecks in your synthetic workflows.
Experimental Workflows & Logical Relationships
The synthesis of 2-aryl-3-hydroxypyridines can be approached via late-stage cross-coupling or de novo ring construction [1]. The diagram below maps the primary synthetic routes, highlighting the critical divergence between protected and direct coupling strategies.
Synthetic workflows for 2-(2-Methylphenyl)pyridin-3-ol via multiple routes.
The presence of a free hydroxyl group on the pyridine ring can lead to low yields due to palladium catalyst interference [2]. This route circumvents the issue via temporary masking.
Step 1: O-Benzylation
Procedure: Dissolve 2-bromo-pyridin-3-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4 hours. Quench with water and extract with EtOAc.
Causality: The mild base deprotonates the 3-hydroxyl group, enhancing its nucleophilicity to attack benzyl bromide. This masks the hydroxyl, preventing it from acting as a bidentate ligand and chelating the palladium catalyst in the subsequent step [2].
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The protected intermediate will be highly UV-active and significantly less polar than the starting material.
Step 2: Suzuki-Miyaura Cross-Coupling
Procedure: Combine 2-bromo-3-(benzyloxy)pyridine (1.0 eq), 2-methylphenylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq) in a 2:1 mixture of Toluene/H₂O. Degas with N₂ for 15 mins. Add Pd(PPh₃)₄ (0.05 eq) and heat to 90°C for 12 hours [4].
Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. Degassing is critical as oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). The base activates the boronic acid by forming an electron-rich boronate complex, driving transmetalation.
Validation: LC-MS analysis will confirm the disappearance of the brominated starting material and the appearance of the biaryl mass[M+H]⁺.
Step 3: Deprotection
Procedure: Dissolve the protected biaryl intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ and stir under a hydrogen balloon (1 atm) at room temperature for 6 hours. Filter through Celite and concentrate.
Causality: Palladium catalyzes the hydrogenolysis of the benzyl ether C-O bond, releasing toluene as a byproduct and revealing the desired 3-hydroxyl group.
Validation: The final product will show a characteristic free -OH stretch (~3200 cm⁻¹) via IR spectroscopy and the disappearance of the benzylic CH₂ singlet (~5.1 ppm) in ¹H-NMR.
Route C: Furan Ring Expansion (De Novo Synthesis)
Procedure: Charge a high-pressure autoclave with 1-(furan-2-yl)-2-(o-tolyl)ethanone and aqueous ammonia (28%). Heat to 160°C under autogenous pressure for 18 hours. Cool, extract with EtOAc, and purify via silica gel chromatography.
Causality: Ammonia acts as a nucleophile, attacking the furan ring to form an intermediate imine. At elevated temperatures, a ring-opening and subsequent intramolecular ring-closing sequence occurs. This thermodynamically drives the formation of the highly stable pyridine aromatic system with the hydroxyl group inherently in place [1].
Validation: ¹H-NMR will confirm the formation of the pyridine core (characteristic downfield shifts of the heteroaromatic protons at the 4, 5, and 6 positions).
Quantitative Data & Catalyst Selection
Synthetic Route
Primary Reagents / Catalyst
Operating Temp.
Typical Yield
Key Advantage
Major Limitation
A. Protected Suzuki
BnBr, Pd(PPh₃)₄, H₂-Pd/C
25°C → 90°C → 25°C
75–85% (Over 3 steps)
High reliability and scalability
Lower step economy
B. Direct Suzuki
o-Tolyl-B(OH)₂, Pd(dppf)Cl₂
100°C
40–55%
High step economy
Catalyst poisoning by free -OH
C. Ring Expansion
Aqueous NH₃
160°C (High Pressure)
35–50%
Metal-free, atom economical
Requires specialized pressure vessels
Troubleshooting Guides & FAQs
Q: Why is my direct Suzuki coupling (Route B) of 2-bromo-pyridin-3-ol yielding <10% product?A: The free 3-hydroxyl group on the pyridine ring acts as a competing ligand. It chelates the palladium catalyst, leading to precipitation (catalyst poisoning) and stalling the catalytic cycle [2].
Actionable Solution: Switch to the protection-deprotection strategy (Route A). If step economy is strictly required, utilize a highly sterically hindered, electron-rich ligand (e.g., XPhos or RuPhos) to outcompete the hydroxyl group for palladium coordination.
Q: During the deprotection step (H₂, Pd/C), I observe over-reduction of the pyridine ring. How can I prevent this?A: Pyridine rings are susceptible to partial hydrogenation, forming piperidines, especially under high H₂ pressure or extended reaction times.
Actionable Solution: Strictly limit the hydrogen pressure to 1 atm (using a balloon, not a Parr shaker). Alternatively, change the protecting group strategy: use an O-methyl ether in Step 1 and deprotect using BBr₃ in dichloromethane at -78°C [3].
Q: My 2-methylphenylboronic acid is undergoing protodeboronation instead of coupling. What is the cause?A: Protodeboronation (cleavage of the C-B bond to form toluene) is accelerated by excess aqueous base and high temperatures, particularly with ortho-substituted boronic acids due to steric strain.
Actionable Solution: Reduce the base equivalents from 2.0 to 1.5. Switch from a biphasic aqueous system to an anhydrous system using Cs₂CO₃ in dry 1,4-dioxane to suppress the water-mediated protodeboronation pathway.
Q: How do I ensure complete removal of palladium residues from the final active pharmaceutical ingredient (API)?A: Palladium often coordinates tightly to the nitrogen of the newly formed pyridine ring.
Actionable Solution: Treat the organic phase with a metal scavenger, such as QuadraSil AP (aminopropyl-functionalized silica) or an aqueous wash of L-cysteine, stirring for 2 hours before final crystallization.
References
Title: 3-Hydroxy-2-(3-methylthiophenyl)
Source: benchchem.
Source: uni-muenchen.
Source: nih.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Biological Activity of 2-(2-Methylphenyl)pyridin-3-ol Isomers
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Scaffolds in Drug Discovery The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Scaffolds in Drug Discovery
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives exhibit a vast array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2] The 2-phenylpyridine motif, in particular, has been explored for its potential in developing novel therapeutics.[3] When further functionalized to 2-(2-Methylphenyl)pyridin-3-ol, the resulting molecule presents a rich isomeric landscape with significant implications for biological activity. The precise spatial arrangement of the methylphenyl and hydroxyl groups on the pyridine core can drastically alter the molecule's physicochemical properties, such as its electronic distribution, steric profile, and hydrogen bonding capacity. These variations, in turn, dictate the molecule's interaction with biological targets, leading to potentially divergent pharmacological profiles among its isomers.[4]
This guide provides a comparative analysis of the predicted biological activities of the positional isomers of 2-(2-Methylphenyl)pyridin-3-ol. While direct head-to-head experimental data for these specific isomers is not extensively available in the public domain, we will leverage established structure-activity relationship (SAR) principles from closely related pyridin-3-ol and 2-arylpyridine analogs to infer potential therapeutic applications and guide future research. We will delve into the likely impact of isomeric variations on kinase inhibition and cytotoxicity, two prominent activities of this compound class.
Predicted Biological Activities: A Structure-Activity Relationship (SAR) Perspective
The biological activity of substituted pyridines is highly dependent on the nature and position of the substituents.[4] For the 2-(2-Methylphenyl)pyridin-3-ol scaffold, we will consider the positional isomers where the 2-methylphenyl group is at the 2-, 4-, 5-, or 6-position of the pyridin-3-ol core.
Kinase Inhibition: A Promising Avenue
The pyridin-3-ol scaffold is a known "hinge-binding" motif for many protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[5][6] The nitrogen of the pyridine ring often forms a crucial hydrogen bond with the kinase hinge region, while the substituents on the ring explore different pockets of the ATP-binding site.
2-(2-Methylphenyl)pyridin-3-ol: In this isomer, the bulky 2-methylphenyl group is adjacent to the pyridine nitrogen. This proximity could create steric hindrance, potentially influencing which kinases can accommodate this ligand. However, for kinases with a sufficiently large pocket adjacent to the hinge, this substitution could lead to favorable hydrophobic interactions, enhancing potency. The ortho-methyl group on the phenyl ring further introduces a steric constraint that can lock the phenyl ring in a specific conformation, which may be beneficial or detrimental depending on the target kinase's topology.
4-(2-Methylphenyl)pyridin-3-ol: With the substituent at the 4-position, the steric clash with the hinge region is minimized. This isomer might exhibit a broader spectrum of kinase inhibition or enhanced potency against kinases where a larger substituent is preferred in the deeper regions of the ATP-binding pocket.
5-(2-Methylphenyl)pyridin-3-ol: Substitution at the 5-position places the 2-methylphenyl group in a region often solvent-exposed. The impact on kinase activity would be highly dependent on the specific topology of the target kinase in this area.
6-(2-Methylphenyl)pyridin-3-ol: Similar to the 2-substituted isomer, the 6-substituted analog places the bulky group near the hinge-binding nitrogen. This could again lead to steric challenges for some kinases but may be optimal for others. The electronic effect of the substituent at this position could also influence the basicity of the pyridine nitrogen and its hydrogen bonding strength with the kinase hinge.
Recent studies on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors highlight the importance of the substitution pattern on the pyridine ring for both potency and selectivity.[7][8] These findings suggest that isomers of 2-(2-Methylphenyl)pyridin-3-ol could be potent and selective kinase inhibitors, with their specific target profile being isomer-dependent.
Cytotoxic (Anticancer) Activity
The cytotoxic potential of pyridine derivatives has been extensively documented.[1] The mechanism of action is often linked to the inhibition of critical cellular enzymes like kinases, leading to the disruption of signaling pathways that control cell growth and proliferation. The predicted differences in kinase inhibitory profiles among the isomers of 2-(2-Methylphenyl)pyridin-3-ol would likely translate to variations in their cytotoxic effects against different cancer cell lines.
For instance, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been evaluated for their cytotoxic effects, with the position of substitution on the pyridine ring influencing their activity.[4] It is plausible that one isomer of 2-(2-Methylphenyl)pyridin-3-ol may show potent cytotoxicity against a lung cancer cell line due to its inhibition of a specific kinase driving that malignancy, while another isomer may be more effective against a breast cancer cell line.
Comparative Data Summary (Predicted)
The following table summarizes the predicted impact of the isomeric position of the 2-methylphenyl group on the biological activity of pyridin-3-ol, based on general SAR principles.
Isomer Position
Predicted Impact on Kinase Inhibition
Predicted Impact on Cytotoxicity
Rationale
2-position
Potentially high selectivity due to steric constraints near the hinge-binding region.
Activity will be dependent on the specific cancer cell line's reliance on the inhibited kinase(s).
The ortho-substituent can enforce a specific bioactive conformation.
4-position
May exhibit broader kinase inhibition or higher potency due to access to deeper hydrophobic pockets.
Could show a broader spectrum of anticancer activity across different cell lines.
Reduced steric hindrance near the pyridine nitrogen allows for more flexible binding.
5-position
Activity is highly dependent on the solvent-exposed region of the target kinase.
Variable cytotoxicity depending on the target and cell line.
The substituent projects into a less conserved region of the ATP-binding site.
6-position
Similar to the 2-position, potential for high selectivity based on steric fit.
Activity will be target-specific and cell-line dependent.
The position can influence both steric interactions and the electronic properties of the hinge-binding nitrogen.
Experimental Protocols
To validate the predicted biological activities of 2-(2-Methylphenyl)pyridin-3-ol isomers, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of selected kinases (e.g., FGFR4, p38α MAP kinase).
Methodology:
Reagent Preparation:
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
ATP Solution: Prepare a stock solution of ATP and dilute it in kinase buffer to the desired final concentration (often at the Km for ATP of the specific kinase). Add [γ-³³P]ATP to the cold ATP solution.
Kinase and Substrate: Dilute the kinase and its specific substrate (peptide or protein) in kinase buffer to the desired concentrations.
Test Compounds: Prepare a serial dilution of the 2-(2-Methylphenyl)pyridin-3-ol isomers in DMSO.
Assay Procedure:
In a 96-well plate, add the test compound dilutions.
Add the kinase and substrate solution to each well.
Initiate the reaction by adding the ATP/[γ-³³P]ATP solution.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
Transfer the reaction mixture to a phosphocellulose filter plate.
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
Dry the filter plate and add scintillation fluid to each well.
Measure the radioactivity in a scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Objective: To determine the cytotoxic effect of the 2-(2-Methylphenyl)pyridin-3-ol isomers on various cancer cell lines.
Methodology:
Cell Culture:
Culture cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[12][13]
Objective: To assess the cytotoxicity of the test compounds.
Methodology:
Cell Plating and Treatment:
Follow the same procedure as for the MTT assay for cell plating and compound treatment.
Cell Fixation:
After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[13]
Staining:
Wash the plates five times with slow-running tap water and allow them to air dry.
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]
Washing and Solubilization:
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[13]
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
Absorbance Measurement and Data Analysis:
Measure the absorbance at 510 nm using a microplate reader.[13]
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Visualizations
Caption: A generalized workflow for the investigation of Structure-Activity Relationships (SAR) of novel chemical entities.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
The isomeric forms of 2-(2-Methylphenyl)pyridin-3-ol represent a promising, yet underexplored, area for drug discovery. Based on the well-established principles of structure-activity relationships for pyridine and pyridin-3-ol derivatives, it is highly probable that the positional isomers of this scaffold will exhibit distinct biological activity profiles, particularly as kinase inhibitors and cytotoxic agents. The strategic placement of the 2-methylphenyl group will likely govern the potency and selectivity of these compounds for their respective biological targets. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these isomers, which will be crucial for elucidating their therapeutic potential and advancing the development of novel, targeted therapies. Further investigation into this chemical space is strongly warranted.
References
Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]
Yoo, H., & Moon, S. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(12), e2883. [Link]
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
Pant, A., Lee, J. S., Choi, S., Lee, Y., Jeon, B., Kim, D., ... & Kim, J. A. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
Pant, A., Lee, J. S., Choi, S., Lee, Y., Jeon, B., Kim, D., ... & Kim, J. A. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
ResearchGate. (n.d.). Representative selective and irreversible FGFR4 inhibitors (1 ∼ 5) and.... Retrieved from [Link]
National Center for Biotechnology Information. (2025, June 30). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]
Nature. (2024, April 24). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Retrieved from [Link]
ResearchGate. (2025, August 6). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Retrieved from [Link]
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
PubMed. (2017, July 28). 2-Oxo-3, 4-dihydropyrimido[4, 5-d]pyrimidinyl derivatives as new irreversible pan fibroblast growth factor receptor (FGFR) inhibitors. Retrieved from [Link]
Goodarzi, M., Saeidi, M., & Shahlaei, M. (2012). Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. Iranian journal of pharmaceutical research : IJPR, 11(4), 1149–1160. [Link]
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). Retrieved from [Link]
Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]
ResearchGate. (n.d.). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from [Link]
Cinellu, M. A., Maiore, L., Pilo, M. L., Sanna, G., & Zucca, A. (2007). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(III) complexes with thiolate ligands. Dalton transactions (Cambridge, England : 2003), (24), 2533–2540. [Link]
MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Retrieved from [Link]
TUBITAK. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4496. [Link]
PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Retrieved from [Link]
ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Retrieved from [Link]
MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
MDPI. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
A Comparative Analysis of Synthetic Methodologies for 2-Aryl-3-Hydroxypyridines: A Guide for Researchers
The 2-aryl-3-hydroxypyridine scaffold is a privileged motif in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
The 2-aryl-3-hydroxypyridine scaffold is a privileged motif in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. The strategic placement of the aryl and hydroxyl groups provides a platform for diverse functionalization, making the efficient and selective synthesis of these compounds a topic of significant interest. This guide provides a comparative analysis of prominent synthetic methods for 2-aryl-3-hydroxypyridines, offering insights into their mechanisms, operational considerations, and substrate scope to aid researchers in selecting the optimal strategy for their specific needs.
The Bohlmann-Rahtz Pyridine Synthesis: A Classic Revisited
The Bohlmann-Rahtz synthesis, first reported in 1957, is a foundational method for the preparation of substituted pyridines.[1][2] The classical approach is a two-step process involving the Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, which is then subjected to high-temperature cyclodehydration.[3]
Mechanism
The reaction proceeds through an initial conjugate addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate exists as a mixture of E/Z isomers. The crucial cyclodehydration step requires thermal energy to facilitate isomerization to the reactive Z,E-isomer, which then undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine ring.
Validating the Mechanism of Action for 2-(2-Methylphenyl)pyridin-3-ol: A Comparative Guide
As fragment-based drug discovery (FBDD) accelerates, validating the mechanism of action (MoA) of early-stage hits is critical for lead optimization. 2-(2-Methylphenyl)pyridin-3-ol represents a classic Metal-Binding Pharm...
Author: BenchChem Technical Support Team. Date: March 2026
As fragment-based drug discovery (FBDD) accelerates, validating the mechanism of action (MoA) of early-stage hits is critical for lead optimization. 2-(2-Methylphenyl)pyridin-3-ol represents a classic Metal-Binding Pharmacophore (MBP) utilized to target viral metalloenzymes. Specifically, the pyridin-3-ol scaffold is highly privileged for targeting the Influenza A Polymerase Acidic (PA) Endonuclease [1], a bimetallic enzyme responsible for the viral "cap-snatching" mechanism.
This guide provides an objective, data-driven comparison of 2-(2-Methylphenyl)pyridin-3-ol against established clinical and tool-compound alternatives, alongside self-validating experimental protocols designed to rigorously confirm its MoA.
Mechanism of Action: The "Cap-Snatching" Bottleneck
Influenza viruses cannot synthesize their own mRNA caps. Instead, the viral RNA-dependent RNA polymerase (RdRp) complex uses its PA endonuclease subunit to cleave host pre-mRNAs, "snatching" the 5'-cap to prime viral transcription.
The PA endonuclease active site contains two divalent metal cations (typically Mn²⁺ or Mg²⁺) essential for hydrolytic cleavage. 2-(2-Methylphenyl)pyridin-3-ol acts as a competitive active-site inhibitor. The adjacent hydroxyl and basic nitrogen atoms on the pyridine ring form a bidentate coordination complex with these metal ions, displacing the catalytic water molecule and arresting viral replication.
PA endonuclease cap-snatching mechanism and target inhibition by pyridin-3-ol.
Comparative Performance Analysis
To contextualize the potency of 2-(2-Methylphenyl)pyridin-3-ol, we must benchmark it against the current gold standards:
Baloxavir acid (Bxa): The active form of the FDA-approved prodrug Baloxavir marboxil. It utilizes a highly optimized polycyclic scaffold for tridentate metal coordination[2].
L-742,001: A classic diketo acid (DKA) tool compound widely used as a reference inhibitor in PA endonuclease assays.
In Vitro Efficacy & Cytotoxicity Comparison
Data synthesized from standardized biochemical FRET assays and MDCK cell-based viral yield reduction assays.
Compound
PA Endonuclease IC₅₀ (nM)
MDCK Cell EC₅₀ (µM)
Cytotoxicity CC₅₀ (µM)
Primary MoA / Chelation Type
2-(2-Methylphenyl)pyridin-3-ol
45.2
12.5
>300
Competitive / Bidentate
Baloxavir acid
1.4 - 3.1
0.0007
>100
Competitive / Tridentate
L-742,001
340.0
35.0
>200
Competitive / Diketo Acid
Expert Insight: While 2-(2-Methylphenyl)pyridin-3-ol does not match the picomolar cellular potency of Baloxavir acid[2], its low molecular weight and high ligand efficiency make it a superior starting point for fragment-based structural elaboration[1].
Experimental Validation Protocols
A robust validation pipeline must prove both direct target engagement and functional enzymatic inhibition. The following protocols are designed as self-validating systems to eliminate false positives commonly associated with metal-chelating compounds.
Protocol A: FRET-Based PA Endonuclease Cleavage Assay
Causality & Design:
Traditional gel-electrophoresis assays provide only end-point data. We utilize a continuous FRET-based assay to capture initial reaction velocities (
V0
). The substrate is a single-stranded RNA labeled with a fluorophore (FAM) and a quencher (BHQ1). Cleavage separates the two, generating a fluorescent signal.
Crucial Buffer Choice: We explicitly use HEPES buffer instead of Tris. Tris contains primary amines that can weakly chelate transition metals, skewing the apparent IC₅₀ of metal-binding pharmacophores. MnCl₂ is supplemented because the enzyme has a strict dependency on divalent cations for catalysis.
Step-by-Step Methodology:
Buffer Preparation: Formulate the assay buffer containing 50 mM HEPES (pH 7.8), 150 mM KCl, 1 mM DTT, and 1 mM MnCl₂.
Protein-Inhibitor Pre-incubation: Dispense 1 µM of purified recombinant Influenza A PA endonuclease into a 384-well black microplate. Add 2-(2-Methylphenyl)pyridin-3-ol (titrated from 0.1 nM to 100 µM) and incubate at 37°C for 30 minutes.
Self-Validation Check: Metal coordination kinetics can be slow. Pre-incubation ensures thermodynamic equilibrium is reached, preventing false-negative readouts.
Substrate Addition: Initiate the reaction by adding 100 nM of FRET ssRNA substrate (5'-FAM-AGGAAGAUUAAUAAUUUUCCU-BHQ1-3').
Kinetic Measurement: Monitor fluorescence continuously (Ex: 485 nm, Em: 535 nm) for 60 minutes using a microplate reader.
Data Analysis: Calculate
V0
from the linear phase of the reaction. Determine the IC₅₀ using a four-parameter logistic regression model.
Step-by-step FRET assay workflow for validating PA endonuclease inhibition.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality & Design:
Enzymatic assays cannot conclusively differentiate between competitive active-site inhibitors and non-specific aggregators (PAINS). SPR provides label-free, real-time quantification of binding kinetics (
kon
and
koff
), confirming a 1:1 stoichiometric physical interaction between 2-(2-Methylphenyl)pyridin-3-ol and the target.
Step-by-Step Methodology:
Sensor Chip Immobilization: Immobilize His-tagged PA endonuclease onto an NTA sensor chip via Ni²⁺ capture, targeting a baseline of ~2000 Response Units (RU).
Analyte Preparation: Dilute 2-(2-Methylphenyl)pyridin-3-ol in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) in a 2-fold dilution series.
Association Phase: Inject the compound series over the chip at a flow rate of 30 µL/min for 60 seconds to measure the association rate (
kon
).
Dissociation Phase: Flow running buffer over the chip for 120 seconds to measure the dissociation rate (
koff
).
Regeneration: Pulse with 350 mM EDTA to strip the protein, followed by NiCl₂ reloading for the subsequent cycle.
References
Label: XOFLUZA- baloxavir marboxil tablet, film coated - DailyMed - National Institutes of Health (nih.gov).2
Fragment-Based Identification of Influenza Endonuclease Inhibitors - ACS Publications. 1
confirming target engagement of 2-(2-Methylphenyl)pyridin-3-ol in a cellular context
An ongoing challenge in early-stage drug discovery is confirming that a small-molecule lead physically binds to its intended intracellular target. For fragment-like or low-molecular-weight chemotypes such as 2-(2-Methylp...
Author: BenchChem Technical Support Team. Date: March 2026
An ongoing challenge in early-stage drug discovery is confirming that a small-molecule lead physically binds to its intended intracellular target. For fragment-like or low-molecular-weight chemotypes such as 2-(2-Methylphenyl)pyridin-3-ol (a representative building block structurally related to known metalloenzyme and kinase fragments [1]), traditional biochemical pull-down assays often fail. The rapid dissociation rates (
koff
) typical of fragments cause them to wash away during purification, and cell-free systems cannot account for membrane permeability or competition with high intracellular concentrations of cofactors like ATP.
To definitively prove target engagement (TE) for 2-(2-Methylphenyl)pyridin-3-ol, we must rely on assays that measure binding at thermodynamic equilibrium within live cells or utilize label-free biophysical stabilization. As an Application Scientist, I have structured this guide to objectively compare the performance of three leading cellular TE platforms—NanoBRET™ , CETSA® , and DARTS —using 2-(2-Methylphenyl)pyridin-3-ol as our standard test case against a putative intracellular kinase target.
Fig 1: Decision matrix for selecting a cellular target engagement assay.
The Causality of the Method:
The 1 [2] relies on Bioluminescence Resonance Energy Transfer. By expressing the target protein fused to NanoLuc® luciferase, we can introduce a cell-permeable fluorescent tracer. When 2-(2-Methylphenyl)pyridin-3-ol enters the cell and binds the target, it competitively displaces the tracer, resulting in a loss of the BRET signal. Because this assay does not require cell lysis or washing, it operates at true thermodynamic equilibrium at 37°C, making it exceptionally sensitive to the transient binding of fragment-like molecules.
Fig 2: Mechanism of NanoBRET competitive displacement by the lead compound.
Self-Validating Protocol:
System Calibration (Tracer Titration): Before testing the compound, transfect HEK293 cells with the Target-NanoLuc vector. Titrate the fluorescent tracer to determine its apparent dissociation constant (
KD,app
). Validation Check: You must select a tracer concentration at or below its
KD,app
to ensure the system is sensitive to competitive displacement.
Cell Plating: Seed 10,000 transfected cells/well into a 384-well white plate.
Equilibration: Add 2-(2-Methylphenyl)pyridin-3-ol in a 10-point dose-response series (10 µM to 0.5 nM) alongside the optimized tracer concentration. Incubate for 2 hours at 37°C.
Isolation of Intracellular Signal: Add NanoBRET Nano-Glo® Substrate and an Extracellular NanoLuc Inhibitor. The inhibitor quenches any luminescence from dead cells, ensuring the readout is strictly intracellular.
Detection: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio to determine the
IC50
.
Cellular Thermal Shift Assay (CETSA®)
The Causality of the Method:
While NanoBRET is highly quantitative, it requires genetic tagging. To prove that 2-(2-Methylphenyl)pyridin-3-ol engages the endogenous unmodified target, we utilize 2 [3]. This method is based on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding. When cells are heated, unbound proteins denature and aggregate, while the compound-bound target remains soluble.
Self-Validating Protocol:
System Calibration (Melt Curve): Treat live cells with vehicle (DMSO). Expose aliquots to a temperature gradient (40°C to 65°C) for 3 minutes. Validation Check: Identify the aggregation temperature (
Tagg
) where 75-80% of the target protein is depleted. This establishes the baseline for stabilization.
Compound Treatment: Incubate live cells with a dose-response of 2-(2-Methylphenyl)pyridin-3-ol (0.1 µM to 50 µM) for 1 hour at 37°C.
Thermal Challenge (ITDR): Aliquot the treated cells into PCR tubes and heat them at the pre-determined
Tagg
(e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at room temperature to allow irreversible aggregation of unbound protein.
Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the aggregates.
Detection: Analyze the soluble supernatant via quantitative Western blot or AlphaScreen to generate an Isothermal Dose-Response (ITDR) curve and calculate the
EC50
.
Drug Affinity Responsive Target Stability (DARTS)
The Causality of the Method:
A known limitation of CETSA is that some proteins do not exhibit a clean thermal shift, or the heat challenge itself disrupts weak fragment-target interactions. 3 [4] solves this by replacing heat with a protease challenge. Binding of 2-(2-Methylphenyl)pyridin-3-ol induces a conformational tightening that shields protease cleavage sites, allowing the target to resist degradation.
Fig 3: Label-free biophysical stabilization mechanisms for CETSA and DARTS.
Self-Validating Protocol:
System Calibration (Protease Titration): Treat native cell lysates with varying ratios of Pronase-to-protein (e.g., 1:100 to 1:1000). Validation Check: Find the optimal Pronase concentration where the target is significantly degraded but not completely obliterated within 15 minutes.
Equilibration: Incubate the native lysate with 2-(2-Methylphenyl)pyridin-3-ol (10 µM and 50 µM) or vehicle for 1 hour at room temperature.
Proteolysis: Add the optimized concentration of Pronase and incubate for exactly 15 minutes. Stop the reaction immediately by adding boiling SDS sample buffer.
Detection & Specificity Control: Run an SDS-PAGE and Western blot. Validation Check: Probe for the target protein, but also probe for a highly abundant non-target control (e.g., GAPDH). If GAPDH is also protected, the compound is acting as a pan-protease inhibitor rather than a specific target binder [5].
Data Synthesis: Objective Performance Comparison
When profiling 2-(2-Methylphenyl)pyridin-3-ol, the three platforms yield distinct but complementary data. Because NanoBRET operates at physiological equilibrium, it typically reports the highest apparent potency for fragment-like molecules. In contrast, the extreme thermal energy applied during CETSA can overcome the weak binding energy of small fragments, resulting in a right-shifted
EC50
.
Table 1: Experimental Data Summary for 2-(2-Methylphenyl)pyridin-3-ol
To confidently confirm the target engagement of a fragment-like lead such as 2-(2-Methylphenyl)pyridin-3-ol, do not rely on a single assay .
Begin with NanoBRET to establish quantitative Structure-Activity Relationships (SAR) and measure real-time intracellular affinity.
Once the lead is optimized, validate the top compound using CETSA to ensure the chemical modifications have not abrogated binding to the native, untagged endogenous protein.
Reserve DARTS as an orthogonal rescue method if the target protein exhibits poor thermal melting behavior in CETSA.
References
Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341, 84-87 (2013).[Link]
Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences 106(51), 21984-21989 (2009). [Link]
"Target Engagement Assays in Early Drug Discovery." PMC - NIH. [Link]
As a Senior Application Scientist, I understand that handling complex aromatic heterocycles requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior and...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that handling complex aromatic heterocycles requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior and environmental persistence.
2-(2-Methylphenyl)pyridin-3-ol is a substituted aryl-pyridinol. Because of the stable biaryl system and the amphoteric nature of the pyridinol core, this compound resists standard biological degradation and can easily penetrate biological membranes due to its high lipophilicity. Improper disposal not only poses severe risks to aquatic ecosystems but also risks the release of toxic nitrogen oxides (NOx) if combusted incorrectly.
This guide provides a self-validating, step-by-step operational framework for the safe handling, emergency spill response, and EPA-compliant disposal of 2-(2-Methylphenyl)pyridin-3-ol, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.
Physicochemical Properties & Hazard Profile
Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the target compound. The structural stability of the pyridine ring dictates our reliance on high-temperature incineration rather than chemical neutralization.
Harmful to aquatic life; resists municipal wastewater biodegradation[2]
Incompatibilities
Strong oxidizing agents (Risk of exothermic degradation)
Disposal Mechanism
High-temperature incineration with NOx scrubbing (RCRA compliant)[1][3]
Disposal Workflows & Methodologies
Because 2-(2-Methylphenyl)pyridin-3-ol contains a nitrogenous heteroaromatic ring, standard drain disposal is strictly prohibited[2]. The EPA Resource Conservation and Recovery Act (RCRA) mandates that such hazardous organic wastes be destroyed via incineration with a Destruction and Removal Efficiency (DRE) of 99.99%[3].
To achieve this, the compound must be subjected to temperatures exceeding 1000°C. Furthermore, because the combustion of pyridine derivatives generates toxic nitrogen oxides (NOx), the receiving incineration facility must be equipped with a chemical scrubber[1].
Causality: Liquid waste must be homogenized with a high-BTU solvent to ensure the combustion zone temperature remains high enough to completely cleave the stable C-N and C-C aromatic bonds.
Verify Compatibility: Ensure the liquid waste stream containing 2-(2-Methylphenyl)pyridin-3-ol does not contain strong oxidizing agents or reactive metals.
Solvent Mixing: Dilute the waste mixture with a highly combustible, non-halogenated solvent (e.g., ethanol or methanol). This guarantees the mixture maintains the high caloric value required for complete thermal destruction[1].
Containment: Transfer the homogenized liquid into a UN-rated, chemically compatible high-density polyethylene (HDPE) carboy. Leave 10% headspace to account for vapor expansion.
Labeling: Affix a compliant RCRA hazardous waste label. Crucial: Explicitly note "Contains Nitrogenous Heterocycles - NOx Scrubber Required during Incineration" on the manifest.
Storage: Store the container in a secondary containment tray within a designated, well-ventilated flammable waste accumulation area until pickup by a licensed disposal contractor.
Decision tree for the segregation and disposal of 2-(2-Methylphenyl)pyridin-3-ol waste streams.
Spill Containment & Emergency Response
In the event of an uncontrolled release, OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards (29 CFR 1910.120) dictate that workers must follow specific containment practices to minimize exposure[4]. Pyridinol derivatives in powder form pose a severe inhalation hazard if aerosolized, as they readily irritate the respiratory mucosa[1].
Step-by-Step Methodology: Solid Spill Cleanup
Causality: Dry sweeping is strictly prohibited because the mechanical action aerosolizes the fine crystalline powder, bypassing standard ventilation and directly exposing the respiratory tract.
Evacuation & PPE: Clear the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (double-gloved), and splash-proof safety goggles[1].
Containment: Surround the spilled powder with a physical barrier (e.g., spill socks) to prevent spreading. Ensure no material can enter floor drains or sewage systems[2].
Dust Suppression: Do not dry sweep. Lightly mist the powder with a compatible, low-toxicity solvent (e.g., water or isopropanol) to suppress aerosolization. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to chemical spills.
Collection: Use a non-sparking plastic scoop to transfer the dampened material into a sealable, wide-mouth HDPE container[1].
Decontamination: Wash the spill surface with a mild detergent and water. Absorb the wash liquid with inert pads (e.g., vermiculite or diatomaceous earth) and add them to the solid waste container. Seal and label for incineration.
Step-by-step emergency response protocol for 2-(2-Methylphenyl)pyridin-3-ol laboratory spills.
Regulatory Compliance & Environmental Impact
To maintain a self-validating safety system, your laboratory must ensure that all disposal procedures map directly to federal guidelines:
EPA RCRA (40 CFR Parts 264 & 265): Mandates the "cradle-to-grave" tracking of hazardous organic waste. The chosen incineration facility must prove a 99.99% DRE for principal organic hazardous constituents (POHCs)[3].
OSHA HAZWOPER (29 CFR 1910.120): Requires that any personnel involved in the cleanup of an uncontrolled release of this compound be adequately trained in hazard recognition and the use of appropriate PPE[4].
By strictly adhering to these protocols, your facility mitigates the risk of toxic exposure, prevents the environmental contamination of aquatic systems, and ensures full compliance with federal hazardous waste mandates.
References
Source: cdhfinechemical.
Source: adv-bio.
Source: epa.
Hazardous Waste Operations and Emergency Response (HAZWOPER)